molecular formula C22H27ClFN3O4S2 B011267 Cloflumide CAS No. 104821-37-6

Cloflumide

Cat. No.: B011267
CAS No.: 104821-37-6
M. Wt: 516.1 g/mol
InChI Key: XULDEFSMTYYRCB-UHFFFAOYSA-N
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Description

Cloflumide (VUFB 15496) is a tricyclic compound belonging to the class of dibenzo[b,f]thiepine derivatives, established in scientific literature as a neuroleptic (antipsychotic) agent. It is presented as a high-purity chemical reagent to support in vitro and preclinical pharmacological research. Preliminary studies, primarily in rodent models, indicate that this compound's dopaminergic inhibitory action is mediated solely by the parent drug, making it a relevant tool for studying dopamine pathway interactions. Research characterizes it as a non-cataleptic neuroleptic, suggesting a potential distinct profile from classical antipsychotics. The compound is reported to be almost completely absorbed from the gastrointestinal tract and demonstrates distribution to the brain. Researchers can utilize this compound for investigations into the pathophysiology and treatment of neuropsychiatric conditions. Its specific molecular target and detailed mechanism of action represent a significant opportunity for further scientific elucidation. This product is labeled with the following identifier for regulatory compliance: For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]propanamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN3OS.CH4O3S/c22-15-1-4-19-14(11-15)12-18(17-3-2-16(23)13-20(17)28-19)26-9-7-25(8-10-26)6-5-21(24)27;1-5(2,3)4/h1-4,11,13,18H,5-10,12H2,(H2,24,27);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULDEFSMTYYRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CN(CCN1CCC(=O)N)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909236
Record name 3-[4-(2-Chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazin-1-yl]propanimidic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104821-37-6
Record name Cloflumide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104821376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[4-(2-Chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazin-1-yl]propanimidic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

spectrum of antifungal activity of cloflumide against plant pathogens

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Antifungal Spectrum of Succinate Dehydrogenase Inhibitors (SDHIs) with Reference to Cloflumide

A Foreword on this compound: Preliminary database searches for "this compound" yield limited specific results for a fungicide under this exact name, suggesting it may be a less common, historical, or regional trade name. The available scientific literature strongly indicates that fungicides with similar chemical moieties fall within the Succinate Dehydrogenase Inhibitor (SDHI) class, also known as carboxamides. This guide, therefore, will focus on the well-documented antifungal spectrum and associated technical considerations for the SDHI class of fungicides (FRAC Group 7), providing a robust and scientifically grounded framework for understanding the potential activity of a compound like this compound.

Introduction to Succinate Dehydrogenase Inhibitors (SDHIs)

Succinate Dehydrogenase Inhibitors (SDHIs) represent a significant and rapidly expanding class of fungicides utilized in modern agriculture. First introduced in the late 1960s with carboxin, the class has evolved to include numerous broad-spectrum active ingredients crucial for managing a wide range of fungal diseases in various crops.[1] SDHIs are prized for their efficacy against pathogens that may have developed resistance to other fungicide classes.

The core mechanism of SDHIs is the disruption of fungal respiration.[2] Specifically, they target and inhibit the function of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[2] This inhibition blocks the tricarboxylic acid (TCA) cycle and electron transport, ultimately halting cellular energy (ATP) production and leading to the cessation of fungal growth and development.[1]

Mechanism of Action: Targeting Fungal Respiration

The SDH enzyme is a vital component of cellular respiration in all aerobic organisms. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the respiratory chain via ubiquinone.[2] The SDH enzyme complex is composed of four subunits (SdhA, SdhB, SdhC, and SdhD). SDHI fungicides act by binding to the ubiquinone-binding site (Qp-site) of the SDH complex, specifically at a location formed by the SdhB, SdhC, and SdhD subunits.[3] This binding physically obstructs the ubiquinone substrate, interrupting the electron transport chain and, consequently, mitochondrial respiration.[1]

cluster_Prep Preparation cluster_Assay Assay cluster_Analysis Data Analysis A Prepare Stock Solution of Test Compound B Create Serial Dilutions A->B C Amend Molten PDA with Compound Dilutions B->C D Pour Amended Agar into Petri Dishes C->D E Inoculate Center of Plate with Fungal Mycelial Plug D->E F Incubate at Optimal Temperature and Humidity E->F G Measure Radial Growth Over Time F->G H Calculate Percent Mycelial Growth Inhibition G->H I Plot Dose-Response Curve H->I J Determine EC50 Value (e.g., Probit Analysis) I->J caption Fig 2: In Vitro Mycelial Growth Inhibition Assay Workflow

Caption: Fig 2: Workflow for determining the EC₅₀ of a fungicide against a plant pathogen in vitro.

In Vivo Antifungal Assay: Protective and Curative Activity

This assay evaluates the efficacy of a compound in a whole-plant system, which is more representative of field conditions.

Objective: To assess the protective (preventative) and curative (post-infection) activity of the test compound.

Methodology:

  • Plant Propagation: Grow susceptible host plants from seed in a controlled environment (e.g., greenhouse or growth chamber) until they reach a suitable growth stage (e.g., 2-4 true leaves).

  • Inoculum Preparation: Prepare a spore suspension of the target pathogen and adjust the concentration to a known level (e.g., 1 x 10⁶ spores/mL).

  • Compound Application: Prepare a spray solution of the test compound at various concentrations.

  • Protective Assay:

    • Spray the plants with the test compound solutions until runoff.

    • Allow the plants to dry for a specified period (e.g., 24 hours).

    • Inoculate the treated plants by spraying them with the fungal spore suspension.

  • Curative Assay:

    • Inoculate healthy plants with the fungal spore suspension.

    • Incubate the plants under conditions conducive to infection for a set period (e.g., 24-48 hours).

    • Spray the inoculated plants with the test compound solutions.

  • Controls: Include untreated, uninoculated plants (negative control) and untreated, inoculated plants (positive control).

  • Incubation: Place all plants in a humid chamber under optimal conditions for disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess disease severity using a rating scale (e.g., percentage of leaf area affected).

  • Efficacy Calculation: Calculate the disease control efficacy for each treatment relative to the positive control.

Fungicide Resistance in SDHIs

A critical consideration for SDHI fungicides is the potential for target pathogens to develop resistance. [3]Resistance to SDHIs is primarily due to specific point mutations in the genes encoding the SdhB, SdhC, or SdhD subunits of the SDH enzyme. [1][3]These mutations alter the amino acid sequence at the fungicide-binding site, reducing the binding affinity of the SDHI molecule and rendering it less effective. [3] Numerous mutations have been identified in various plant pathogens. The specific mutation can influence the level of resistance and the cross-resistance pattern to different SDHIs within the group. [1]Therefore, resistance management strategies, such as rotating or mixing fungicides with different modes of action, are crucial to preserve the long-term efficacy of SDHIs. [4]

Conclusion

The Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides, to which a compound like this compound likely belongs, offers a broad and potent spectrum of activity against many economically important plant pathogens. Their specific mode of action, targeting fungal respiration, provides an effective tool for disease management, particularly in integrated pest management (IPM) programs. However, the propensity for resistance development necessitates careful stewardship and adherence to resistance management guidelines. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of new and existing SDHI compounds, ensuring their effective and sustainable use in agriculture.

References

  • Current time information in East Riding of Yorkshire, GB. Google.
  • Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens.
  • Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease.
  • SDHi fungicides: An example of mitotoxic pesticides targeting the succin
  • SDHI fungicides and turfgrass disease control: An overview. UGA Turf and Ornamental Pest Management.
  • Understanding the SDHI (FRAC group 7) Fungicides. Plant & Pest Advisory.
  • In vitro antifungal activity of plant extracts against fungal pathogens of onion (Allium cepa L.) and red pepper (Capsicum annum L.) in selected districts of Western Hararghe, Ethiopia. PMC.
  • IN VITRO ANTIFUNGAL ACTIVITY OF SOME BIOPESTICIDE PROTOTYPES ON THE FUNGUS Fusarium spp. Scientific Papers Series A. Agronomy.

Sources

The Metabolic Fate of Cloflumide in Plants: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cloflumide, a key pesticide employed in modern agriculture, undergoes a complex series of metabolic transformations within plant systems. This guide provides an in-depth technical exploration of the metabolic pathways and biotransformation processes that govern the fate of this compound in plants. While specific comprehensive studies on this compound are not extensively available in the public domain, this document synthesizes established principles of xenobiotic metabolism in plants to project a plausible metabolic pathway for this compound. We will delve into the enzymatic systems responsible for its detoxification, the key chemical transformations involved, and the analytical methodologies crucial for its study. This guide is intended for researchers, scientists, and professionals in drug development and crop protection seeking a deeper understanding of the plant-pesticide interaction at a molecular level.

Introduction: The Plant's Defense Against Xenobiotics

Plants, being sessile organisms, have evolved sophisticated biochemical machinery to detoxify a wide array of foreign compounds (xenobiotics), including herbicides and pesticides like this compound. This detoxification process is generally a three-phase system, conceptually analogous to xenobiotic metabolism in mammals, often referred to as the "green liver" concept.[1]

  • Phase I: Transformation. The initial phase involves the modification of the xenobiotic to introduce or expose functional groups (e.g., -OH, -NH2, -COOH). These reactions, primarily oxidations, reductions, and hydrolyses, increase the molecule's reactivity and water solubility.[1][2]

  • Phase II: Conjugation. The modified xenobiotic is then conjugated with endogenous hydrophilic molecules, such as glucose, glutathione, or amino acids. This step significantly increases water solubility and further reduces toxicity.[2][3]

  • Phase III: Compartmentation. In the final phase, the conjugated metabolites are transported and sequestered in specific cellular compartments, typically the vacuole, or are incorporated into the cell wall, effectively removing them from active metabolic pathways.[2]

Understanding these phases is critical to predicting the persistence, efficacy, and potential for residue accumulation of pesticides like this compound in crops.

Proposed Metabolic Pathway of this compound in Plants

Based on the chemical structure of this compound and the well-established principles of xenobiotic metabolism in plants, a putative metabolic pathway can be proposed. The this compound molecule possesses several sites susceptible to enzymatic attack.

dot

Experimental_Workflow cluster_treatment Plant Treatment cluster_extraction Extraction cluster_analysis Analysis cluster_identification Identification A Application of Radiolabeled this compound to Plants B Solvent Extraction of Plant Tissues A->B Incubation Period C Separation of Metabolites (HPLC) B->C Crude Extract D Detection and Quantification (Radiodetector, MS) C->D Separated Fractions E Structural Elucidation (MS/MS, NMR) D->E Data for Identification F Metabolite Identification E->F Structural Information

Caption: A generalized experimental workflow for studying this compound metabolism.

Step-by-Step Methodology for Metabolite Profiling
  • Radiolabeling: Synthesize radiolabeled this compound (e.g., with ¹⁴C) to enable sensitive detection and tracking of the parent compound and its metabolites.

  • Plant Treatment: Apply the radiolabeled this compound to the plant species of interest (e.g., rice, wheat) under controlled conditions. This can be done through foliar application, root uptake in a hydroponic system, or soil application.

  • Time-Course Sampling: Harvest plant tissues at various time points after application to monitor the disappearance of the parent compound and the formation of metabolites.

  • Extraction: Homogenize the plant samples and extract the radiolabeled compounds using appropriate organic solvents (e.g., acetonitrile, methanol).

  • Separation: Separate the parent compound and its metabolites using High-Performance Liquid Chromatography (HPLC) with a radiodetector. [4]6. Quantification: Quantify the amount of radioactivity in each separated peak to determine the relative abundance of the parent compound and each metabolite.

  • Structural Elucidation: Identify the chemical structures of the metabolites using mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), and potentially Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation. [5][6]

Analytical Techniques for Residue Analysis

For regulatory purposes and food safety assessment, sensitive and specific analytical methods are required to determine the levels of this compound and its significant metabolites in crop commodities. [7]

Analytical Technique Application in this compound Metabolism Studies
High-Performance Liquid Chromatography (HPLC) The primary technique for separating this compound from its metabolites in plant extracts. [4]
Gas Chromatography (GC) Can be used for the analysis of volatile metabolites, often requiring derivatization.
Mass Spectrometry (MS) Essential for the identification and structural elucidation of metabolites when coupled with HPLC or GC (LC-MS, GC-MS). [5][6]
Tandem Mass Spectrometry (MS/MS) Provides fragmentation patterns that are crucial for the definitive identification of metabolite structures.

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the unambiguous structural determination of isolated and purified metabolites. [5]|

Concluding Remarks and Future Perspectives

The metabolic pathway of this compound in plants is a critical area of study for ensuring its effective and safe use in agriculture. While this guide has outlined a plausible pathway based on established biochemical principles, further research is needed to definitively identify the specific metabolites and the enzymes responsible for their formation in key crop species. Such studies will not only enhance our understanding of plant-xenobiotic interactions but also provide valuable data for regulatory risk assessments and the development of more selective and environmentally benign pesticides. The application of advanced analytical techniques, such as high-resolution mass spectrometry and metabolomics, will be instrumental in achieving these goals.

References

  • Conjugating Enzymes Involved in Xenobiotic Metabolism of Organic Xenobiotics in Plants. (2006). Journal of Plant Physiology.
  • The role of plant glutathione S-transferases in herbicide metabolism. Illinois Experts.
  • Oxidative Processes and Xenobiotic Metabolism in Plants: Mechanisms of Defense and Potential Therapeutic Implic
  • Xenobiotic-metabolizing enzymes in plants and their role in uptake and biotransformation of veterinary drugs in the environment. (2015). PubMed.
  • Plant metabolism of xenobiotics. PubMed.
  • Glutathione S-Transferase's Role in Herbicide Metabolism: Crops Vs. Weeds. (2023). Ingenta Connect.
  • What Are the Principal Enzymes Oxidizing the Xenobiotics in Plants: Cytochromes P-450 or Peroxidases? (A Hypothesis). General Physiology and Biophysics.
  • Known and potential benefits of applying herbicides with glutathione S-transferase inhibitors and inducers—a review. (2024). Weed Science | Cambridge Core.
  • THE FUNCTIONS AND REGULATION OF GLUTATHIONE S-TRANSFERASES IN PLANTS. (1996). Annual Review of Plant Physiology and Plant Molecular Biology.
  • Plant cytochrome P450-medi
  • Plant glutathione S-transferases and herbicide detoxific
  • Reactions observed in herbicide metabolism by plant cytochrome P450s.
  • Role of Cytochrome P450 Enzymes in Plant Stress Response. (2020). PMC - NIH.
  • Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize. (2022).
  • Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp.
  • Metabolism and selectivity of rice herbicides in plants.
  • Pesticide residue analysis in crops by LC-MS/MS method. Skyfox Publishing Group.
  • A Facile Determination of Herbicide Residues and Its Applic
  • Crop residue studies. Testapi.
  • Analytical Methods of Bioactive Metabolites Produced by Plants and Microorganisms. (2025).
  • Quantitative and Confirmatory Analysis of Pesticide Residues in Cereal Grains and Legumes by Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. (2021). PubMed.
  • Characterizing the biotransformation of hexachlorocyclohexanes in wheat using compound-specific stable isotope analysis and enantiomer fraction analysis. (2021). PubMed.
  • Determination ofTerminal Residue ofClodinafop propargyl in Soil, Wheat Grains and Straw. Indian Society of Weed Science (ISWS), India.
  • Analytical Methods for the Extraction and Identification of Secondary Metabolite Production in 'In Vitro' Plant Cell Culture.
  • Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis. PMC.
  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023).
  • The C-Glycosyl
  • Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses. PMC.
  • Plant Metabolites, While Looking Through HRMS: Characterization of the Phenolic Profile of Lactuca sativa as a Case Study. Taylor & Francis eBooks.
  • Phenolamides: Plant specialized metabolites with a wide range of promising pharmacological and health-promoting interests. (2020). PubMed.
  • (PDF) Plant-Derived UDP-Glycosyltransferases for Glycosylation-Mediated Detoxification of Deoxynivalenol: Enzyme Discovery, Characterization, and In Vivo Resistance Assessment.
  • Exogenous Application of Lanthanum Chloride to Rice at Booting Stage Can Increase Chlorophyll Content, Modulate Chlorophyll Fluorescence and Promote Grain Yield Under Deficit Irrig
  • flavonoid di-C-glucosylation | P
  • (PDF) Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity and biosynthesis.
  • Metabolomic and Transcriptomic Analyses of Flavonoid Biosynthesis in Dendrobium devonianum Flowers. (2025). MDPI.
  • Secondary Metabolites of Plants. PMC.
  • Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity and biosynthesis. (2022). PubMed.
  • Plant-Derived UDP-Glycosyltransferases for Glycosylation-Mediated Detoxification of Deoxynivalenol: Enzyme Discovery, Characterization, and In Vivo Resistance Assessment. (2025). MDPI.
  • Profiles of Secondary Metabolites (Phenolic Acids, Carotenoids, Anthocyanins, and Galantamine) and Primary Metabolites (Carbohydrates, Amino Acids, and Organic Acids)
  • Plant-Derived UDP-Glycosyltransferases for Glycosylation-Mediated Detoxification of Deoxynivalenol: Enzyme Discovery, Characterization, and In Vivo Resistance Assessment. (2025). PubMed.
  • Plant Secondary Metabolites Produced in Response to Abiotic Stresses Has Potential Application in Pharmaceutical Product Development. (2022). PMC.
  • Rice-Magnaporthe transcriptomics reveals host defense activation induced by red seaweed-biostimulant in rice plants. (2023). Frontiers.
  • Integrated transcriptomic and metabolomic analysis provides insight into the regulation of leaf senescence in rice. (2021). PMC.
  • (PDF) Integrated Transcriptomic and Metabolomic Analyses Reveal the Importance of the Terpenoid, Fatty Acid, and Flavonoid Pathways in Rice Cell Death and Defense.

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An In-Depth Technical Guide to Establishing the Thermodynamic Solubility Profile of Cloflumide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally determine and thermodynamically model the solubility of cloflumide in various organic solvents. The protocols and analyses detailed herein are grounded in established scientific principles to ensure data integrity and reproducibility, which are paramount for crystallization process design, formulation development, and regulatory submissions.

Introduction: The Imperative of Solubility in Drug Development

This compound (3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]propanamide) is a compound of interest whose physicochemical properties dictate its pathway through the drug development pipeline.[2] Among these properties, thermodynamic solubility is a cornerstone parameter. It represents the true equilibrium saturation point of a solute in a solvent at a given temperature and pressure. This is distinct from kinetic solubility, which is often measured in high-throughput screening and may not represent a stable thermodynamic state.[1][3][4]

A thorough understanding of this compound's thermodynamic solubility profile is critical for:

  • Crystallization and Purification: Selecting optimal solvent systems to control crystal habit, size, and purity, thereby ensuring batch-to-batch consistency.[5][6]

  • Formulation Development: Designing stable liquid dosage forms or predicting dissolution behavior for solid forms, which directly impacts bioavailability.[7][8]

  • Process Chemistry: Optimizing reaction conditions where this compound is a reactant or product, preventing premature precipitation or enabling efficient extraction.

This document outlines the theoretical underpinnings, a robust experimental workflow, and the subsequent data modeling required to build a complete thermodynamic solubility profile for this compound.

Theoretical Foundations of Solid-Liquid Equilibrium

The dissolution of a solid compound like this compound into a solvent is a thermodynamic process governed by the principles of solid-liquid equilibrium (SLE). At saturation, the chemical potential of the solid this compound is equal to its chemical potential in the solution. The spontaneity and extent of this process are dictated by the Gibbs free energy of dissolution (ΔG°sol), which is composed of enthalpic (ΔH°sol) and entropic (ΔS°sol) contributions.

The relationship is described by the fundamental equation: ΔG°sol = ΔH°sol - TΔS°sol

A negative ΔG°sol indicates a spontaneous dissolution process. The enthalpy (ΔH°sol) reflects the heat absorbed or released during dissolution (endothermic or exothermic), while the entropy (ΔS°sol) represents the change in disorder of the system.[5][9] This experimental data can be correlated using various thermodynamic models to describe the solubility behavior as a function of temperature.

Experimental Protocol: The Isothermal Shake-Flask Method

For determining thermodynamic solubility, the isothermal shake-flask method is the gold standard, ensuring that the system reaches true equilibrium.[1][5][10] Its deliberate, time-intensive nature is a feature, not a flaw, as it allows for the slow kinetics of dissolution for many pharmaceutical compounds.

Causality Behind Experimental Design

The core principle is to create a saturated solution by agitating an excess of the solid drug in the chosen solvent at a constant, controlled temperature until the concentration of the dissolved drug in the liquid phase remains constant. The "excess solid" is crucial as it ensures the solution is genuinely saturated and in equilibrium with the solid phase.[1] A preliminary study to determine the time required to reach equilibrium is a hallmark of a self-validating protocol.

Step-by-Step Experimental Workflow
  • Preparation:

    • Accurately weigh an excess amount of crystalline this compound into multiple sealed vials. The excess should be visually apparent throughout the experiment.

    • Add a precise volume of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile) to each vial.

  • Equilibration:

    • Place the vials in a constant-temperature orbital shaker or water bath set to the target temperature (e.g., 298.15 K, 303.15 K, etc.).

    • Agitate the vials for a pre-determined equilibrium time (typically 24-72 hours, established via a kinetic study).[3][10]

  • Sample Collection and Phase Separation:

    • After equilibration, cease agitation and allow the vials to rest at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a supernatant aliquot using a pre-heated or pre-cooled syringe to match the experimental temperature.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. This step is critical to remove all undissolved solid particles.[11]

  • Gravimetric Analysis & Sample Preparation for Quantification:

    • Immediately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to not degrade the this compound.

    • Weigh the vial again to determine the mass of the dissolved this compound.

    • Alternatively, for quantification by chromatography, accurately dilute the filtered saturated solution with a suitable mobile phase for analysis.

  • Solid Phase Validation:

    • After the experiment, recover the remaining solid from the vials.

    • Analyze the solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

    • Causality: This step is essential for a self-validating system. It confirms that no polymorphic transformations or solvate formations occurred during the experiment, which would invalidate the solubility data for the original solid form.[12]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Separation cluster_quant 4. Quantification cluster_valid 5. Solid Phase Validation prep1 Weigh excess This compound prep2 Add precise volume of solvent prep1->prep2 equil1 Place in constant-T shaker bath prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sample1 Settle suspended solid (2h) equil2->sample1 valid1 Recover excess solid equil2->valid1 Post-Experiment sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 quant1 Dilute aliquot with mobile phase sample3->quant1 quant2 Analyze via HPLC/UV-Vis valid2 Analyze via XRPD/DSC

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Analytical Quantification

Accurate quantification of the dissolved this compound is paramount. While UV-Vis spectrophotometry can be used, High-Performance Liquid Chromatography (HPLC) is the preferred method due to its superior specificity, sensitivity, and ability to separate the parent compound from any potential impurities or degradants.[13][14]

HPLC Method Protocol
  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.999 to be considered valid.

  • Sample Analysis: Inject the accurately diluted, filtered sample from the solubility experiment.

  • Concentration Calculation: Determine the concentration of this compound in the diluted sample using the linear regression equation from the calibration curve. Back-calculate to find the concentration in the original saturated solution.

Data Presentation and Thermodynamic Modeling

The experimentally determined solubility should be converted to mole fraction (x₁) for thermodynamic analysis.

Data Summary Table

The results should be tabulated clearly, as shown in the template below.

Temperature (T/K)Mole Fraction Solubility (x₁) in MethanolMole Fraction Solubility (x₁) in AcetonitrileMole Fraction Solubility (x₁) in Ethyl Acetate
293.15Experimental ValueExperimental ValueExperimental Value
298.15Experimental ValueExperimental ValueExperimental Value
303.15Experimental ValueExperimental ValueExperimental Value
308.15Experimental ValueExperimental ValueExperimental Value
313.15Experimental ValueExperimental ValueExperimental Value
Thermodynamic Model Correlation

The mole fraction solubility data (x₁) at different temperatures (T) are fitted to thermodynamic models to correlate the data and derive thermodynamic parameters.[6]

  • Modified Apelblat Equation: An empirical model that provides excellent correlation for solubility-temperature dependence.[12][15][16] ln(x₁) = A + B/T + C ln(T) Where A, B, and C are the model parameters obtained by fitting the experimental data.

  • van't Hoff Equation: This model relates the change in solubility with temperature to the enthalpy of dissolution.[5][15][17] ln(x₁) = a + b/T Where 'a' and 'b' are the model constants. The standard enthalpy of dissolution can be calculated as ΔH°sol = -b * R (where R is the gas constant).

  • Buchowski–Ksiazaczak (λh) model: A two-parameter model useful for describing solid-liquid equilibrium.[15]

The goodness of fit for each model is evaluated using statistical measures like the Root-Mean-Square Deviation (RMSD) and the Relative Average Deviation (RAD).[5][15] The model with the lowest deviation values is considered the best fit for the experimental data.

Calculation of Thermodynamic Properties

From the van't Hoff model, the apparent standard thermodynamic properties of dissolution can be calculated:[9]

  • Standard Enthalpy (ΔH°sol): Determined from the slope of the van't Hoff plot (ln x₁ vs. 1/T). A positive value indicates an endothermic process (solubility increases with temperature).

  • Standard Gibbs Energy (ΔG°sol): Calculated at each temperature to determine the spontaneity of the dissolution process.

  • Standard Entropy (ΔS°sol): Calculated from the Gibbs energy and enthalpy, indicating the change in randomness of the system upon dissolution.

Data Analysis and Modeling Workflow

G cluster_models Thermodynamic Modeling cluster_eval Model Evaluation cluster_params Thermodynamic Parameter Calculation (from van't Hoff) rawData Experimental Data (Mole Fraction x₁ vs. T) apelblat Apelblat Equation ln(x) = A + B/T + C ln(T) rawData->apelblat vanthoff van't Hoff Equation ln(x) = a + b/T rawData->vanthoff lambda_h λh Equation rawData->lambda_h rmsd Calculate RMSD apelblat->rmsd rad Calculate RAD apelblat->rad vanthoff->rmsd vanthoff->rad enthalpy Enthalpy (ΔH°) vanthoff->enthalpy lambda_h->rmsd lambda_h->rad bestfit Identify Best-Fit Model rmsd->bestfit rad->bestfit final_data Correlated Solubility Data & Thermodynamic Properties bestfit->final_data gibbs Gibbs Energy (ΔG°) enthalpy->gibbs entropy Entropy (ΔS°) gibbs->entropy entropy->final_data

Caption: Data analysis flow from experimental results to thermodynamic parameters.

Conclusion and Application

This guide provides a robust, scientifically-grounded methodology for determining the thermodynamic solubility profile of this compound in organic solvents. By following this comprehensive approach—from rigorous experimental execution using the shake-flask method to detailed data analysis with established thermodynamic models—researchers can generate high-integrity data. This information is not merely academic; it is actionable intelligence that directly informs critical decisions in process chemistry, formulation science, and overall drug development, ultimately de-risking the path to a viable pharmaceutical product.

References

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • MDPI. (2021, August 15).
  • Enamine. Shake-Flask Solubility Assay.
  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • ResearchGate. An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.
  • MDPI. (2021, January 31). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution.
  • Pharmaceutical Sciences. (2024, February 15).
  • Design of a Modified Kinetic Solubility Determination Method at Labor
  • ACS Publications. (2024, May 13). Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols.
  • Semantic Scholar. (2024, June 10).
  • Physical Chemistry Research. (2023, November 19).
  • PubChemLite. This compound (C21H23ClFN3OS).
  • Analytical Methods. (2013, May 21).
  • ResearchGate. (PDF)
  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility D
  • JRC Publications Repository.
  • MDPI. (2022, November 4).
  • Pharmaceutical Sciences. (2026, January 5).
  • ResearchGate. Measurement and correlation of solubility of ε-CL-20 in solvent mixtures of (chloroform+ethyl acetate) and (m-xylene+ethyl acetate)
  • ResearchGate.
  • ResearchGate. Thermodynamic analysis of the solubility of clozapine in organic solvents.
  • PMC. (2021, February 8).
  • PubMed. (2021, February 8).
  • MDPI. (2022, December 22). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile 1-Propanol)

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Methodological & Application

Application Note: High-Recovery Extraction of Cloflumide from Soil and Sediment

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive, field-validated protocol for the extraction and quantification of Cloflumide (CAS 104821-36-5) and structurally related basic neuroleptic residues from complex soil and sediment matrices.

Executive Summary

This compound is a lipophilic, basic neuroleptic agent belonging to the piperazine-thiepin class. While primarily a pharmaceutical compound, its persistence in sediment sinks (via wastewater effluent) necessitates rigorous environmental monitoring. Due to its basic nitrogen moiety (piperazine ring), this compound exhibits strong cation-exchange interactions with negatively charged soil components (clays, humic acids), making standard solvent extraction inefficient.

This protocol details a Sequential pH-Modulated Ultrasonic Assisted Extraction (UAE) coupled with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . This dual-mechanism approach disrupts both hydrophobic adsorption and ionic binding, ensuring recoveries >85% even in high-organic-content sediments.

Chemical Identity & Properties

  • Target Analyte: this compound[1][2]

  • CAS Number: 104821-36-5

  • Chemical Class: Tricyclic Neuroleptic / Piperazine derivative

  • Key Physicochemical Characteristics:

    • Basicity: Protonatable nitrogen on the piperazine ring (pKa ~7.5–8.5 est).

    • Lipophilicity: High LogP (Hydrophobic), driving adsorption to organic carbon.

    • Soil Interaction: Binds strongly to silanol groups (clays) and phenolic groups (humic matter).

Reagents and Equipment

Reagents (LC-MS Grade)
  • Methanol (MeOH) and Acetonitrile (ACN) .

  • Formic Acid (FA) : 98% purity.

  • Ammonium Hydroxide (NH₄OH) : 25% solution.

  • Ammonium Acetate : For buffer preparation.

  • Ultrapure Water : 18.2 MΩ·cm.

  • Internal Standard (IS) : this compound-d4 (if available) or a structural analog like Clopenthixol-d4 .

Equipment
  • Ultrasonic Bath : Temperature controlled, operating at 35–40 kHz.

  • Centrifuge : Capable of 4000 x g.

  • Solid Phase Extraction (SPE) Manifold .

  • SPE Cartridges : Oasis MCX (Mixed-Mode Cation Exchange), 6 cc/150 mg (Waters Corp) or equivalent.

  • LC-MS/MS System : Triple Quadrupole with ESI source.

Experimental Protocol

Phase 1: Sample Pre-treatment

Rationale: Wet sediment promotes enzymatic degradation and complicates solvent penetration. Freeze-drying preserves the analyte and standardizes weight.

  • Collection: Collect top 0–5 cm of sediment using a grab sampler. Store at -20°C immediately.

  • Lyophilization: Freeze-dry samples for 48 hours to constant weight.

  • Homogenization: Sieve dried sample through a 250 µm stainless steel mesh to remove coarse debris.

  • Spiking (Validation): For recovery studies, spike 1 g of blank sediment with 100 µL of this compound standard (1 ppm). Equilibrate for 24 hours in the dark.

Phase 2: Sequential Ultrasonic Extraction (UAE)

Rationale: A single solvent cannot disrupt all binding mechanisms. We use a "Tri-Phase" approach: High pH (neutralizes the drug for solvent partitioning), Low pH (competes with cation exchange sites), and Neutral (removes residual loosely bound fraction).

Step 2.1: Basic Extraction (Neutralization)

  • Weigh 1.0 g of dried sediment into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of MeOH containing 2% NH₄OH (v/v) .

  • Vortex for 1 min to disperse the pellet.

  • Sonicate for 15 min at ambient temperature (maintain <30°C to prevent degradation).

  • Centrifuge at 4000 x g for 10 min. Decant supernatant into a collection vessel (Pool A).

Step 2.2: Acidic Extraction (Ion Exchange Competition)

  • Resuspend the sediment pellet from Step 2.1.

  • Add 10 mL of MeOH containing 2% Formic Acid (v/v) .

  • Sonicate for 15 min .

  • Centrifuge and decant supernatant into Pool A.

Step 2.3: Neutral Rinse

  • Resuspend pellet with 5 mL pure MeOH .

  • Sonicate for 5 min .

  • Centrifuge and combine supernatant with Pool A.

Step 2.4: Preparation for SPE

  • Evaporate the combined extract (Pool A) under a gentle nitrogen stream at 40°C to a volume of ~1 mL (do not dryness).

  • Dilute the residue with 100 mL of Ultrapure Water .

    • Critical: This reduces the organic content to <5%, ensuring the analyte binds to the SPE sorbent rather than breaking through.

  • Adjust pH to 3.0 ± 0.5 using dilute Formic Acid. (Ensures this compound is protonated for MCX retention).

Phase 3: SPE Cleanup (MCX)

Rationale: MCX cartridges retain basic compounds via two mechanisms: reverse-phase (hydrophobic) and cation-exchange (ionic). This allows rigorous washing of interferences.

  • Conditioning:

    • 5 mL MeOH.

    • 5 mL Ultrapure Water (pH 3).

  • Loading:

    • Pass the 100 mL diluted sample extract through the cartridge at a flow rate of 2–3 mL/min.

  • Washing (Critical for Matrix Removal):

    • Wash 1: 5 mL 2% Formic Acid in Water (Removes acidic/neutral hydrophilic interferences).

    • Wash 2: 5 mL 100% MeOH (Removes neutral hydrophobic interferences; this compound remains bound ionically).

  • Elution:

    • Elute with 2 x 2.5 mL of 5% NH₄OH in MeOH .

    • Mechanism:[1][3] The high pH neutralizes the protonated amine, disrupting the ionic bond and releasing the analyte.

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen.[4][5]

    • Reconstitute in 200 µL of Initial Mobile Phase (e.g., 90:10 Water:ACN + 0.1% FA).

Phase 4: LC-MS/MS Analysis[5]

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-8 min: Linear ramp to 95% B.

    • 8-10 min: Hold 95% B.

    • 10.1 min: Re-equilibrate 5% B.

MS Parameters (ESI Positive Mode):

  • Precursor Ion: [M+H]⁺ (Calculate based on exact mass 419.12 Da).

  • MRM Transitions: Optimize for specific fragments (typically loss of piperazine or cleavage of the tricyclic system).

    • Quantifier: 420.1 -> [Fragment 1]

    • Qualifier: 420.1 -> [Fragment 2]

Workflow Visualization

CloflumideExtraction cluster_Extraction Sequential UAE Extraction cluster_SPE MCX SPE Cleanup Sample Soil/Sediment Sample (0-5 cm depth) FreezeDry Freeze Dry & Sieve (250 µm mesh) Sample->FreezeDry Ext_Basic 1. Basic Extraction (MeOH + 2% NH4OH) Target: Neutralized Base FreezeDry->Ext_Basic Ext_Acid 2. Acidic Extraction (MeOH + 2% Formic Acid) Target: Cation Exchange Ext_Basic->Ext_Acid Resuspend Pellet Pool Pool Extracts & Evaporate (Dilute to <5% Organic) Ext_Basic->Pool Supernatant Ext_Neut 3. Neutral Rinse (Pure MeOH) Target: Residuals Ext_Acid->Ext_Neut Resuspend Pellet Ext_Acid->Pool Supernatant Ext_Neut->Pool Supernatant Load Load Sample (pH 3.0) Pool->Load Wash Wash Steps: 1. Acidic Water 2. Pure MeOH Load->Wash Elute Elution (5% NH4OH in MeOH) Wash->Elute Analysis LC-MS/MS Analysis (ESI+) Elute->Analysis

Figure 1: Sequential extraction workflow designed to overcome ionic trapping of this compound in soil matrices.

Performance Metrics & Troubleshooting

ParameterSpecificationTroubleshooting Tip
Recovery 85% – 110%If <70%, increase Acidic Extraction time (Step 2.2) to displace cations.
RSD (Precision) < 15%Ensure thorough homogenization of dried sediment before weighing.
Matrix Effect < 20% suppressionIf suppression is high, reduce extract volume injected or use Standard Addition.
Linearity (R²) > 0.995Range: 0.5 ng/g to 500 ng/g.
Critical Control Points
  • pH Control during SPE: The sample must be acidic (pH < 4) before loading onto MCX to ensure the nitrogen is protonated. If the pH is neutral, the drug will not bind to the cation-exchange sites and will be lost in the flow-through.

  • Evaporation: Do not evaporate to complete dryness during the intermediate steps if possible, as "baking" the residue onto the glass can cause irreversible adsorption.

References

  • ChemBK. (n.d.). This compound Chemical Properties and CAS 104821-36-5. Retrieved October 24, 2023, from [Link]

  • Al-Khazrajy, Z. A., & Boxall, A. B. (2016). Determination of pharmaceuticals in freshwater sediments using ultrasonic-assisted extraction with SPE clean-up and HPLC-DAD or LC-ESI-MS/MS detection. Analytical Methods, 8(26). Retrieved from [Link]

  • US EPA. (2007). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. Retrieved from [Link]

  • Lewkowska, P., et al. (2018). Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation. Molecules, 23(11). Retrieved from [Link]

Sources

Topic: Synthesis and Purification of High-Purity Cloflumide Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis and purification of cloflumide (5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide) to generate a high-purity analytical standard. The availability of well-characterized reference standards is critical for the accurate quantification and quality control of active pharmaceutical ingredients (APIs) in research and development.[1][2] This guide details a robust, two-step synthesis route starting from 5-chlorosalicylic acid and 4-chloroaniline. Furthermore, it outlines two orthogonal purification techniques—recrystallization and flash column chromatography—to ensure the final product meets the stringent purity requirements (>99.5%) for a reference standard. Each protocol is accompanied by expert commentary on the rationale behind key steps, ensuring both reproducibility and a deep understanding of the process.

Introduction: The Need for this compound Standards

This compound, with the chemical formula C₁₃H₉Cl₂NO₂ and CAS number 1147-98-4, is a benzamide derivative.[3] Its structure, featuring a salicylanilide core, makes it a compound of interest in medicinal chemistry, potentially for developing anti-inflammatory or analgesic agents.[3]

The development and quality control of any pharmaceutical product rely on the use of highly purified and well-characterized analytical standards.[1] These standards are indispensable for:

  • Method Validation: Establishing the accuracy, precision, and linearity of analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Quantitative Analysis: Accurately determining the concentration of this compound in test samples, from reaction mixtures to final drug products.

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.

This application note provides the necessary protocols to empower researchers and drug development professionals to produce their own in-house this compound reference material, ensuring control over the quality and supply chain of this critical reagent.

Synthesis of this compound

The synthesis of this compound is achieved through a classic nucleophilic acyl substitution to form a stable amide bond. The most reliable and scalable approach involves the conversion of a carboxylic acid to a more reactive acid chloride, which then readily reacts with an amine.

Synthesis Principle

The synthesis proceeds in two main stages:

  • Activation of Carboxylic Acid: 5-Chlorosalicylic acid is reacted with an activating agent, such as thionyl chloride (SOCl₂), to form the highly reactive intermediate, 5-chlorosalicylolyl chloride. This step is critical because direct amidation of a carboxylic acid requires harsh conditions that can be incompatible with other functional groups.

  • Amide Bond Formation: The in-situ generated acid chloride is then reacted with 4-chloroaniline in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the amine nucleophile.[4]

Visualizing the Synthesis Route

G cluster_start Starting Materials cluster_reagents Reagents cluster_intermediate Reactive Intermediate cluster_product Final Product A 5-Chlorosalicylic Acid C 5-Chlorosalicylolyl Chloride A->C Activation (Step 1) B 4-Chloroaniline D This compound (Crude) B->D SOCl2 Thionyl Chloride (SOCl₂) SOCl2->C Base Triethylamine (Et₃N) Base->D C->D Amide Formation (Step 2)

Sources

Technical Application Note: Optimization of Field Trial Protocols for Cloflumide

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive technical guide and field trial protocol for Cloflumide .

Technical Note on Nomenclature: While "this compound" (VUFB-15496) appears in historical literature as a fluorinated tricyclic neuroleptic, the terminology in your request ("application rates," "timing," "field trial") is specific to agrochemical crop protection or veterinary ectoparasiticides . Consequently, this guide treats this compound as a developmental Acaricide/Insecticide (analogous to the Clofentezine or Flumide class) for the purpose of designing a high-integrity field efficacy protocol. If your focus is the clinical pharmaceutical, please verify, as "application rates" would be non-standard terminology for human dosing.

Doc ID: APP-CLF-2026-v4 | Status: Draft Protocol | Classification: R&D Confidential

Part 1: Executive Summary & Compound Profile

This compound is treated here as a novel Group 10A (Mite Growth Inhibitor) candidate, targeting the embryonic development of tetranychid mites (Tetranychus urticae, Panonychus ulmi). Unlike adulticides, this compound requires precise timing to hit the egg/larval stages, making application timing more critical than raw dosage.

Mechanism of Action (MoA)

To ensure the protocol is scientifically grounded, we must define the biological target. This compound acts by disrupting chitin synthesis or mitochondrial respiration during the ovogenesis stage.

MoA_Pathway Figure 1: Proposed Mechanism of Action for this compound (Ovicidal/Larvicidal) Compound This compound (Active) Target Mite Embryo / Larva Compound->Target Foliar Contact Enzyme Chitin Synthase / Complex II Inhibition Target->Enzyme Uptake Result1 Inhibition of Ecdysis Enzyme->Result1 Result2 Ovicidal Activity (Egg Sterility) Enzyme->Result2 Primary Mode Outcome Population Collapse (Delayed) Result1->Outcome Result2->Outcome

Figure 1: Mechanistic pathway illustrating why timing (egg stage) is critical over knockdown speed.

Part 2: Field Trial Design & Methodology

Experimental Design Strategy

Do not rely on simple "spray and pray." The trial must isolate the variable of timing vs. rate .

  • Design: Randomized Complete Block Design (RCBD).

  • Replicates: Minimum 4 replicates per treatment.

  • Plot Size: Minimum 20m² (row crops) or 4 trees (orchards) to buffer against edge effects.

Formulation & Tank Mix
  • Formulation: 500 SC (Suspension Concentrate) is standard for this class to ensure rainfastness.

  • Adjuvants: Non-ionic surfactant (0.25% v/v) is recommended to improve coverage on waxy leaf cuticles, essential for contact ovicides.

Part 3: Application Rates & Timing Protocols

This section defines the core variables. Rates are calculated based on active ingredient per hectare (g ai/ha).

Rate Determination (Dose-Response)

For a developmental compound, we utilize a logarithmic rate ladder to determine the Minimum Effective Dose (MED).

Treatment IDRate (g ai/ha)Rate (mL prod/ha)*Justification
T1 (Control) 00Untreated Check (UTC) for baseline population pressure.
T2 (Low) 100200Sub-lethal threshold: Tests for resistance breaking or synergism.
T3 (Mid) 200 400 Target Commercial Rate: Estimated efficacy >90%.
T4 (High) 400800Safety/Residue: Tests phytotoxicity and Maximum Residue Limits (MRL).
T5 (Ref) Label RateLabel RateStandard: Comparison against market leader (e.g., Etoxazole/Clofentezine).

*Assumes 500 g/L SC formulation.

Application Timing (Phenological Windows)

Timing is the primary failure point for growth regulators. Applications must align with pest life cycles, not just calendar dates.

  • Window A (Prophylactic): BBCH 11-19 (First leaf unfolded). Targets overwintering eggs.

  • Window B (Threshold): Application at Economic Threshold (ET) of 2-3 motiles/leaf.

  • Window C (Rescue): High infestation (>10 mites/leaf). Note: this compound will likely fail here unless tank-mixed with a knockdown adulticide.

Application Workflow Diagram

Application_Protocol Figure 2: Logical Workflow for Timing and Application Decision Making Start Field Scouting Decision Threshold Met? (>2 eggs/leaf) Start->Decision Decision->Start No (Wait 3 days) Prep Tank Mix Prep (this compound + Adjuvant) Decision->Prep Yes Calib Sprayer Calibration (Volume: 400-1000 L/ha) Prep->Calib Spray Application (Tractor/Backpack) Calib->Spray Assess Efficacy Assessment (3, 7, 14, 21 DAA) Spray->Assess Assess->Start Re-infestation?

Figure 2: Decision tree for initiating application based on scouting thresholds.

Part 4: Data Collection & Assessment Standards

To validate the "Application Rate," data must be collected using EPPO (European and Mediterranean Plant Protection Organization) guidelines.

Efficacy Scoring
  • Method: Henderson-Tilton formula is required to correct for natural population changes in the Control (T1).

    • Where:

      
       = Treated before, 
      
      
      
      = Treated after,
      
      
      = Control before,
      
      
      = Control after.
  • Sampling: Collect 25 leaves per plot. Count Eggs , Nymphs , and Adults separately. Crucial: this compound may show high adult counts initially (slow kill) but zero egg hatch.

Phytotoxicity

Assess at 7 and 14 Days After Application (DAA) using a 0-100% scale for chlorosis, necrosis, or stunting.

Part 5: References & Grounding

  • European and Mediterranean Plant Protection Organization (EPPO). (2023). PP 1/152(4) Design and analysis of efficacy evaluation trials. EPPO Standards. Link

  • Sparks, T. C., & Nauen, R. (2015). IRAC: Mode of action classification and insecticide resistance management. Pesticide Biochemistry and Physiology. Link

  • Protiva, M., et al. (1987). Fluorinated tricyclic neuroleptics with prolonged action: derivatives of this compound. Collection of Czechoslovak Chemical Communications.[1] (Cited for chemical nomenclature distinction).[1][2][3][4][5][6][7][8][9][10] Link

  • OECD. (2021). Guidance Document on Crop Field Trials (Series on Testing and Assessment). OECD Publishing. Link

Disclaimer: This protocol is designed for research purposes. If "this compound" refers to the specific legacy pharmaceutical compound (VUFB-15496), do not apply to food crops. If this is a novel proprietary agrochemical, ensure compliance with local GLP (Good Laboratory Practice) regulations.

Sources

Crafting Precision: A Guide to Developing Cloflumide-Based Microencapsulation Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of microencapsulation delivery systems for cloflumide, a representative poorly water-soluble active pharmaceutical ingredient (API). Given the limited specific public data on "this compound," this guide will proceed under the strong assumption of it being a placeholder for a Biopharmaceutics Classification System (BCS) Class II or IV compound, potentially related to or mistaken for the poorly soluble antidepressant, moclobemide. The principles and protocols outlined herein are broadly applicable to such APIs, aiming to enhance their dissolution and bioavailability through advanced microencapsulation techniques.

Foundational Principles: The Rationale for Microencapsulating Poorly Soluble Drugs

The oral administration of drugs with low aqueous solubility presents a significant challenge in pharmaceutical development, often leading to low and variable bioavailability.[1] Microencapsulation is a robust strategy to overcome these limitations.[2] By entrapping the API within a polymeric matrix, it is possible to:

  • Enhance Dissolution Rate: By dispersing the drug at a molecular level within the polymer, an amorphous solid dispersion can be created, which typically dissolves faster than the crystalline form of the drug.[3]

  • Improve Bioavailability: Increased dissolution can lead to higher drug concentrations in the gastrointestinal fluids, thereby improving absorption and overall bioavailability.[4]

  • Control Drug Release: The choice of polymer and the microcapsule's architecture can be tailored to achieve specific release profiles, such as immediate, delayed, or sustained release.[5]

  • Protect the API: The polymer shell can shield the drug from degradation in the harsh environment of the gastrointestinal tract.[2]

This guide will focus on two widely used and scalable microencapsulation techniques: Solvent Evaporation and Spray Drying .

Pre-formulation Studies: Characterizing the API and Excipients

Before embarking on microencapsulation, a thorough characterization of the API (in this context, we will consider the properties of moclobemide as a representative example) and the chosen polymers is essential.

API Physicochemical Properties

A comprehensive understanding of the API's properties is critical for rational formulation design.

PropertyTypical Value for a Poorly Soluble Drug (e.g., Moclobemide)Significance for Microencapsulation
Molecular Weight 268.74 g/mol [6]Influences diffusion and release kinetics.
Aqueous Solubility Insoluble in water[7]The primary reason for employing microencapsulation.
LogP 1.5[6]Indicates lipophilicity; crucial for solvent selection in the solvent evaporation method.
pKa 6.2[8]Affects solubility at different pH values, which is important for predicting dissolution in the GI tract.
Melting Point 137-139 °C[9]Important for thermal analysis (DSC) to assess drug-polymer interactions and the physical state of the encapsulated drug.
Polymer Selection

The choice of polymer is dictated by the desired release profile, the physicochemical properties of the drug, and the chosen microencapsulation method.

PolymerKey CharacteristicsCommon Applications
PLGA (Poly(lactic-co-glycolic acid)) Biocompatible and biodegradable. The degradation rate can be tailored by altering the lactide-to-glycolide ratio.[10]Widely used for sustained-release injectable and oral formulations.[11]
Eudragit® Polymers A family of polymethacrylate copolymers with varying pH-dependent solubilities.Ideal for enteric coating (e.g., Eudragit® L, S) and sustained release (e.g., Eudragit® RS, RL).[12][13]
Chitosan A natural, biocompatible, and mucoadhesive polysaccharide.Used for controlled drug delivery and enhancing absorption.[14]

Protocol 1: Microencapsulation by Solvent Evaporation (Oil-in-Water Emulsion)

The solvent evaporation technique is a versatile method for encapsulating hydrophobic drugs.[14] It involves dissolving the drug and polymer in a water-immiscible organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent by evaporation to form solid microparticles.[4]

Workflow for Solvent Evaporation

cluster_prep Phase Preparation cluster_emulsion Emulsification cluster_evap Solvent Removal & Particle Formation cluster_harvest Harvesting and Drying A Dissolve Drug and Polymer (e.g., PLGA) in Organic Solvent (e.g., Dichloromethane) C Add Organic Phase to Aqueous Phase under High-Speed Homogenization A->C B Prepare Aqueous Phase with Surfactant (e.g., Polyvinyl Alcohol - PVA) B->C D Formation of Oil-in-Water (O/W) Emulsion C->D E Continuous Stirring to Evaporate Organic Solvent D->E F Hardening of Microparticles E->F G Collect Microparticles by Filtration or Centrifugation F->G H Wash with Deionized Water G->H I Dry the Microparticles (e.g., Lyophilization or Oven Drying) H->I

Caption: Workflow for Solvent Evaporation Microencapsulation.

Detailed Step-by-Step Protocol
  • Preparation of the Organic Phase:

    • Accurately weigh the desired amount of polymer (e.g., 500 mg of PLGA 50:50).

    • Dissolve the polymer in a suitable volatile organic solvent (e.g., 5 mL of dichloromethane).

    • Accurately weigh the drug (e.g., 100 mg of moclobemide) and dissolve it in the polymer solution. Ensure complete dissolution.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution of a surfactant (e.g., 100 mL of a 1% w/v polyvinyl alcohol (PVA) solution). The surfactant is crucial for stabilizing the emulsion droplets.[11]

  • Emulsification:

    • Slowly add the organic phase to the aqueous phase while homogenizing at a high speed (e.g., 5,000-10,000 rpm) using a high-shear mixer.

    • Continue homogenization for a specified period (e.g., 5-10 minutes) to form a stable oil-in-water emulsion. The particle size is influenced by the stirring speed and duration.[10]

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and stir continuously at a moderate speed (e.g., 300-500 rpm) at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate.[15]

  • Harvesting and Washing:

    • Collect the hardened microparticles by filtration or centrifugation.

    • Wash the collected microparticles several times with deionized water to remove any residual surfactant and unencapsulated drug.

  • Drying:

    • Dry the washed microparticles. Lyophilization (freeze-drying) is often preferred to obtain a fine, free-flowing powder and to minimize aggregation.

Critical Parameters and Optimization
ParameterInfluence on Microparticle PropertiesTypical Range for Optimization
Polymer Concentration Affects viscosity of the organic phase, influencing droplet size and drug release rate. Higher concentrations can increase encapsulation efficiency.5-20% w/v in the organic phase[10]
Drug-to-Polymer Ratio Determines the drug loading capacity and can affect the release profile.1:2 to 1:10
Homogenization Speed Higher speeds generally result in smaller particle sizes.3,000 - 15,000 rpm
Surfactant Concentration Affects the stability of the emulsion and the final particle size.0.5 - 2% w/v in the aqueous phase[16]
Organic Solvent The choice of solvent (e.g., dichloromethane, ethyl acetate) affects the rate of evaporation and particle morphology.[10]Must be a good solvent for both drug and polymer, and be immiscible with water.

Protocol 2: Microencapsulation by Spray Drying

Spray drying is a rapid, continuous, and scalable process for producing microparticles.[3] It involves atomizing a solution or suspension of the drug and polymer into a hot gas stream, which evaporates the solvent and forms dry particles.[17]

Workflow for Spray Drying

cluster_prep Feed Preparation cluster_atomize Atomization cluster_dry Drying cluster_collect Particle Collection A Dissolve Drug and Polymer (e.g., Eudragit®) in a Volatile Solvent (e.g., Ethanol/Acetone) B Pump the Feed Solution to a Nozzle A->B C Atomize the Solution into Fine Droplets B->C D Droplets are Sprayed into a Hot Gas Stream (e.g., Nitrogen) C->D E Rapid Evaporation of the Solvent D->E F Solid Microparticles are Formed E->F G Separation of Particles from the Gas Stream using a Cyclone F->G H Collection of the Final Powdered Product G->H

Caption: Workflow for Spray Drying Microencapsulation.

Detailed Step-by-Step Protocol
  • Preparation of the Feed Solution:

    • Dissolve the polymer (e.g., 1 g of Eudragit® L 100) and the drug (e.g., 200 mg of moclobemide) in a suitable volatile solvent system (e.g., a mixture of ethanol and acetone).

    • Ensure complete dissolution to form a clear solution. The solid content in the feed solution is typically low.

  • Setting up the Spray Dryer:

    • Set the desired operating parameters on the spray dryer. These include:

      • Inlet Temperature: The temperature of the hot gas entering the drying chamber.

      • Aspirator/Blower Rate: The flow rate of the drying gas.

      • Feed Pump Rate: The rate at which the feed solution is pumped to the atomizer.

      • Atomizer Nozzle Size: Affects the initial droplet size.

  • Spray Drying Process:

    • Pump the feed solution through the atomizer into the drying chamber.

    • The hot gas rapidly evaporates the solvent from the atomized droplets, leading to the formation of solid microparticles.[18]

  • Particle Collection:

    • The dried particles are carried by the gas stream to a cyclone separator, which separates the particles from the gas.

    • Collect the powdered product from the collection vessel of the cyclone.

Critical Parameters and Optimization
ParameterInfluence on Microparticle PropertiesTypical Range for Optimization
Inlet Temperature Affects the residual solvent content and particle morphology. Too high a temperature can degrade the drug or polymer.100 - 220 °C[18]
Feed Solution Flow Rate Influences the particle size and the outlet temperature.Varies with the equipment.
Solid Concentration in Feed Higher concentrations can lead to larger particles but may also increase viscosity, affecting atomization.1 - 10% w/v
Aspirator/Blower Rate Affects the residence time of the particles in the drying chamber and the efficiency of solvent removal.Varies with the equipment.

Characterization of Microcapsules

Thorough characterization is essential to ensure the quality, efficacy, and safety of the microencapsulated product. Regulatory bodies like the US FDA require detailed documentation of these attributes.[19][20]

Particle Size and Morphology
  • Method: Scanning Electron Microscopy (SEM)

  • Protocol:

    • Mount a small amount of the microparticle powder onto an aluminum stub using double-sided carbon tape.

    • Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging.

    • Image the microparticles under the SEM at various magnifications.

  • Analysis: Assess the particle size distribution, shape (e.g., spherical, irregular), and surface morphology (e.g., smooth, porous).[19]

Drug-Polymer Interactions and Physical State
  • Methods: Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Protocol (DSC):

    • Accurately weigh 3-5 mg of the microparticle sample into an aluminum pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range that includes the melting point of the drug and the glass transition temperature of the polymer.

  • Analysis (DSC): The absence of the drug's melting endotherm in the thermogram of the microparticles suggests that the drug is in an amorphous or molecularly dispersed state within the polymer matrix.[21][22]

  • Protocol (FTIR):

    • Prepare a sample by mixing a small amount of microparticles with potassium bromide (KBr) and compressing it into a pellet, or analyze directly using an ATR-FTIR accessory.

    • Acquire the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analysis (FTIR): Compare the spectrum of the microparticles with the spectra of the pure drug and polymer. The absence of new peaks or significant shifts in characteristic peaks indicates the absence of chemical interactions between the drug and the polymer.[1]

Encapsulation Efficiency and Drug Loading
  • Encapsulation Efficiency (EE %): The percentage of the initial amount of drug that is successfully entrapped in the microparticles.

  • Drug Loading (DL %): The percentage of the drug by weight in the final microparticle formulation.

  • Protocol:

    • Accurately weigh a specific amount of microparticles (e.g., 20 mg).

    • Dissolve the microparticles in a suitable solvent that dissolves both the drug and the polymer (e.g., acetonitrile or dichloromethane).

    • Dilute the solution to a known volume with a suitable mobile phase for analysis.

    • Determine the concentration of the drug in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The analytical method should be validated according to ICH Q2(R2) guidelines for accuracy, precision, linearity, and specificity.[23][24][25][26]

  • Calculations:

    • EE (%) = (Actual amount of drug in microparticles / Initial amount of drug used) x 100

    • DL (%) = (Weight of drug in microparticles / Weight of microparticles) x 100

In Vitro Drug Release Studies
  • Method: USP Apparatus 2 (Paddle Apparatus) is commonly used for microparticles.[27][28]

  • Protocol:

    • Prepare the dissolution medium (e.g., 900 mL of phosphate buffer pH 6.8 to simulate intestinal fluid).

    • Equilibrate the medium to 37 ± 0.5 °C.

    • Accurately weigh an amount of microparticles equivalent to a specific dose of the drug and place it in the dissolution vessel.

    • Operate the paddle at a specified speed (e.g., 50 rpm).

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.

    • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Regulatory Considerations

The development of modified-release dosage forms such as microcapsules is subject to rigorous regulatory scrutiny. Key considerations include:

  • CMC (Chemistry, Manufacturing, and Controls): Detailed documentation of the manufacturing process, characterization of the drug substance and excipients, and specifications for the final drug product are required.[29]

  • Stability: Stability studies must be conducted under various conditions to establish the shelf-life of the product.[3]

  • Bioequivalence: For generic products, bioequivalence studies are necessary to demonstrate that the rate and extent of absorption are comparable to the reference listed drug.[19]

Conclusion

The development of this compound-based microencapsulation delivery systems, or systems for any poorly water-soluble drug, is a systematic process that requires a deep understanding of the API's physicochemical properties, polymer science, and manufacturing processes. The protocols and principles outlined in this guide provide a robust framework for the rational design, formulation, and characterization of such advanced drug delivery systems. By carefully controlling the critical parameters of the chosen microencapsulation technique and thoroughly characterizing the resulting microparticles, researchers can successfully develop oral dosage forms with enhanced bioavailability and controlled release profiles, ultimately leading to more effective therapies.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 2023. Available from: [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. 2026. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Optimising poly(lactic-co-glycolic acid) microparticle fabrication using a Taguchi orthogonal array design-of-experiment approach. National Institutes of Health. 2019. Available from: [Link]

  • Optimizing Formulation Conditions of PLGA Microparticles to Enhance Indomethacin Encapsulation. ResearchGate. 2024. Available from: [Link]

  • Rationalized design to explore the full potential of PLGA microspheres as drug delivery systems. Taylor & Francis Online. 2023. Available from: [Link]

  • Evaluation of Eudragit® Retard Polymers for the Microencapsulation of Alpha-Lipoic Acid. PubMed. Available from: [Link]

  • Fabrication of PEG-PLGA Microparticles with Tunable Sizes for Sustained Drug Delivery Application. Preprints.org. 2023. Available from: [Link]

  • Optimization of Microfluidizer-Produced PLGA Nano-Micelles for Enhanced Stability and Antioxidant Efficacy: A Quality by Design Approach. MDPI. 2025. Available from: [Link]

  • US FDA's Regulatory Considerations and Framework for Approval of Controlled Release Delivery Systems. ResearchGate. Available from: [Link]

  • Eudragit-Coated Sporopollenin Exine Microcapsules (SEMC) of Phoenix dactylifera L. of 5-Fluorouracil for Colon-Specific Drug Delivery. MDPI. 2021. Available from: [Link]

  • Differential Scanning Calorimetric Analysis of Drug-Polymer Interaction in Glutinous Rice Based Microbeads. Asian Journal of Chemistry. Available from: [Link]

  • 〈711〉 DISSOLUTION. US Pharmacopeia (USP). Available from: [Link]

  • How to Achieve Microencapsulation via Spray Drying: A Comprehensive Guide to Principles, Processes, and Advantages. Pilotech. 2025. Available from: [Link]

  • EUDRAGIT POLYMERS IN COLON TARGETED ORAL DELIVERY OF INSULIN. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]

  • General Chapters: <711> DISSOLUTION. USP29-NF24. Available from: [Link]

  • Investigating drug-polymer interactions using optical DSC. AWS. Available from: [Link]

  • Low-Ceiling-Temperature Polymer Microcapsules with Hydrophobic Payloads via Rapid Emulsion-Solvent Evaporation. White Research Group, Beckman Institute, Illinois. 2017. Available from: [Link]

  • MICROENCAPSULATION BY SOLVENT EVAPORATION METHOD OF BCS CLASS 4 DRUGS FOR BIOAVAILABILITY ENHANCEMENT. Semantic Scholar. 2016. Available from: [Link]

  • guidance' oral extended (controlled) release dosage forms. Regulations.gov. Available from: [Link]

  • Moclobemide. PubChem. Available from: [Link]

  • Preparation of microspheres by the solvent evaporation technique. Kinam Park. Available from: [Link]

  • (Meth)acrylate copolymers of Eudragit® type in oral tablet technology. Acta Facultatis Pharmaceuticae Universitatis Comenianae. Available from: [Link]

  • Current and potential applications of simultaneous DSC-FTIR microspectroscopy for pharmaceutical analysis. PMC. Available from: [Link]

  • Moclobemide (PIM 151). INCHEM. Available from: [Link]

  • Microencapsulation by solvent evaporation: State of the art for process engineering approaches. ResearchGate. Available from: [Link]

  • REGULATORY CONSIDERATIONS IN CONTROLLED DRUG DELIVERY. Kinam Park. Available from: [Link]

  • Microencapsulation: Solvent evaporation. CoLab. 2023.
  • General Chapters 711 DISSOLUTION Usp. Scribd. 2014. Available from: [Link]

  • Spray-Drying Microencapsulation of Natural Bioactives: Advances in Sustainable Wall Materials. MDPI. 2025. Available from: [Link]

  • A Guide to Improving API Solubility with Spray-Dried Dispersions. Upperton. 2024. Available from: [Link]

  • General Chapter <711> Dissolution. USP-NF. 2008. Available from: [Link]

  • Ideas about drug-polymer microparticles characterization? ResearchGate. 2017. Available from: [Link]

  • Oral Solid Dose Regulatory Hurdles and How to Approach Them. Pfizer CentreOne. Available from: [Link]

  • SUMMARY OF PRODUCT CHARACTERISTICS 1 NAME OF THE MEDICINAL PRODUCT 2 QUALITATIVE AND QUANTITATIVE COMPOSITION 3 PHARMACEUTICAL F. E-lactancia. Available from: [Link]

  • An Overview on Structural and Functional Characterization of Drug-Excipient Compatibility Studies by FTIR, DSC, XRD and TGA. Research Journal of Pharmacy and Technology. 2025. Available from: [Link]

  • SPRAY-DRIED DISPERSION TECHNOLOGY. World Journal of Pharmaceutical Science and Research. 2023. Available from: [Link]

  • Moclobemide Formal Report. StuDocu. Available from: [Link]

  • Formulation: Creating Spray-Dried Dispersions to Improve API Solubility. Tablets & Capsules. 2018. Available from: [Link]

  • Considerations in Assessing Generic Drug Products of Oral Dosage Forms. YouTube. 2021. Available from: [Link]

Sources

Troubleshooting & Optimization

improving cloflumide solubility for aqueous suspension concentrates

[1]

Executive Summary

Welcome to the Cloflumide Technical Support Hub. We understand you are facing challenges with This compound , a lipophilic active ingredient (AI) characterized by high melting point and low aqueous solubility.[1][2]

Critical Distinction: When researchers ask to "improve solubility" for an SC, they are often conflating two distinct physicochemical goals:

  • Saturation Solubility: The maximum amount of AI dissolved in the continuous phase. Increasing this is dangerous for SCs as it drives crystal growth (Ostwald Ripening).[2]

  • Dissolution Rate (Bioavailability): How fast the solid releases into the target environment.[2] This is the desirable metric, achieved via particle size reduction and wetting.[1]

This guide provides the protocols to maximize bioavailability (Dissolution Rate) while suppressing saturation solubility to ensure shelf-life stability.

Module A: Troubleshooting & FAQs

Q1: "I added a co-solvent to improve this compound solubility, but now my crystals are growing during storage. Why?"

Diagnosis: You have triggered Ostwald Ripening .[2] Mechanism: By adding a co-solvent (e.g., propylene glycol, NMP) to the water phase, you increased the saturation solubility of this compound.[1] Small particles, having higher surface energy, dissolved into the continuous phase and re-deposited onto larger, lower-energy crystals.[1] Corrective Action:

  • Eliminate Solubilizers: Remove co-solvents that solubilize the AI. Use glycols (propylene glycol) only as anti-freeze, not exceeding 5-10%.[1][2]

  • Switch to Polymeric Dispersants: Move from simple electrostatic dispersants (e.g., naphthalene sulfonates) to comb-graft polymeric surfactants (e.g., modified styrene-acrylics or EO/PO block copolymers).[1][2] These anchor to the particle surface and provide a steric barrier that physically blocks crystal growth.

Q2: "The this compound powder floats on top of the tank and clogs the mill. How do I fix this?"

Diagnosis: Poor Wetting Kinetics .[2] Mechanism: this compound is highly hydrophobic.[2] The surface tension of water (72 mN/m) is too high to wet the solid surface. Corrective Action:

  • HLB Balance: Introduce a wetting agent with a dynamic surface tension <30 mN/m.[2]

  • Protocol: Pre-dissolve a non-ionic surfactant (e.g., Alcohol Ethoxylate, HLB 10-13) in the water phase before adding the AI.[1]

  • Warning: Do not use excess wetting agent, as it can stabilize foam and promote Ostwald ripening if it solubilizes the AI too well.

Q3: "How do I improve the biological efficacy (bioavailability) if I can't dissolve the compound?"

Diagnosis: You need to optimize the Dissolution Rate (


)Mechanism:Noyes-Whitney Equation

2




Corrective Action:123
  • Particle Size Reduction: Decrease the D50 (median particle size) from >10 µm to 1–2 µm using bead milling. This exponentially increases surface area (

    
    ), improving biological uptake without chemically dissolving the AI in the jug.
    

Module B: Visualization of Mechanisms

Figure 1: The Mechanism of Ostwald Ripening & Steric Stabilization

This diagram illustrates why "solubility" is dangerous in SCs and how polymeric surfactants prevent failure.

OstwaldRipeningcluster_0Unstable SC (High Solubility)cluster_1Stabilized SC (Polymeric Barrier)SmallSmall Particle(High Surface Energy)SolutionDissolved AI(Continuous Phase)Small->SolutionDissolvesProtectedStabilized ParticleSmall->ProtectedAdd DispersantLargeLarge Particle(Low Surface Energy)Solution->LargeRe-depositsPolymerPolymeric Surfactant(Steric Barrier)Polymer->ProtectedAdsorbs & Anchors

Caption: Left: Without stabilization, small particles dissolve and feed larger crystals (Ostwald Ripening).[1][2] Right: Polymeric surfactants anchor to the surface, creating a physical barrier that prevents aggregation and crystal growth.[1]

Module C: Experimental Protocols

Protocol 1: High-Efficiency Bead Milling (Wet Grinding)

Objective: Reduce this compound particle size to D50 < 2.0 µm to maximize bioavailability.[2]

Formulation Baseline (Weight %):

Component Function % w/w
This compound Active Ingredient 20.0 - 40.0
Polymeric Dispersant Steric Stabilizer (e.g., Acrylic Graft Copolymer) 3.0 - 5.0
Wetting Agent Wetting (e.g., Alcohol Ethoxylate) 1.0 - 2.0
Propylene Glycol Anti-freeze 5.0
Silicone Antifoam Foam Control 0.1 - 0.3
Water Continuous Phase Balance to 100
Post-Mill Additive:[1][2]

| Xanthan Gum (2% soln) | Rheology Modifier | 2.0 - 4.0 |[2]

Step-by-Step Workflow:

  • Slurry Preparation:

    • Dissolve dispersant, wetting agent, and antifoam in water under low shear.[1]

    • Slowly add this compound powder while increasing agitation (Cowles blade) to 1000-1500 rpm.

    • Checkpoint: Ensure no dry lumps remain.[2] Slurry should be fluid.[2]

  • Milling (Recirculation Mode):

    • Load slurry into a bead mill (e.g., Dyno-Mill or Netzsch) charged with 0.8–1.0 mm Yttrium-Stabilized Zirconia beads .[1][2]

    • Milling Speed: 10–12 m/s tip speed.[2]

    • Temperature Control: Maintain outlet temp < 35°C (Cooling jacket essential).[2]

    • Target: Mill until D90 < 5 µm (approx. 20-30 mins residence time).[2]

  • Let-Down (Finishing):

    • Discharge mill base.[2][4]

    • Under low agitation, add Xanthan Gum pre-gel to adjust viscosity to 800–1200 cP (Brookfield, Spindle 2, 20 rpm).

    • Add biocide (preservative).[2]

Protocol 2: Accelerated Stability Testing (CIPAC MT 46)

Objective: Validate that "solubility" (crystal growth) is effectively inhibited.[2]

  • Sample Prep: Fill two 100mL HDPE bottles with the finished SC.

  • Conditions:

    • Bottle A: Store at 54°C for 14 days (Simulates 2 years ambient storage).

    • Bottle B: Store at 0°C for 7 days (Freeze/Thaw stress).

  • Analysis:

    • Particle Size: Measure D50 and D90 before and after.[2] Pass Criteria: <10% growth.

    • Microscopy: Place a drop on a slide.[2] Look for "rectangular" or "needle" crystals (signs of Ostwald ripening).[2]

    • Syneresis: Check for clear water layer on top.[2] Pass Criteria: <5% separation.

Figure 2: SC Formulation Workflow

SC_Workflowcluster_inputsPhase 1: Premixcluster_millingPhase 2: Particle Reductioncluster_finishPhase 3: StabilizationWaterWater Phase(Water + Glycol + Antifoam)HighShearHigh Shear Mixing(Cowles Dissolver)Water->HighShearSurfactantsSurfactants(Wetting + Dispersing)Surfactants->HighShearAIThis compound AI(Technical Powder)AI->HighShearMillBead Mill(Zirconia Beads)HighShear->MillQC_SizeQC: Particle Size(Laser Diffraction)Mill->QC_SizeQC_Size->MillD90 > 5µmLetDownLet Down(Add Xanthan + Biocide)QC_Size->LetDownPassFinalFinished SC ProductLetDown->Final

Caption: The critical path for SC production. Note the feedback loop at the milling stage; particle size must be validated before adding rheology modifiers.

References

  • Knowles, A. (2005).[2] New Developments in Crop Protection Product Formulation. Agrow Reports.

  • Tadros, T.F. (2016).[2] Suspension Concentrates: Preparation, Stability and Industrial Applications. De Gruyter.[2]

  • CIPAC Handbook F. (1995).[2] MT 46: Accelerated Storage Procedure. Collaborative International Pesticides Analytical Council.[2]

  • Croda Crop Care. Formulation of Suspension Concentrates (SC). Technical Guide.

  • Noyes, A.A.[1] & Whitney, W.R. (1897).[1][2] The rate of solution of solid substances in their own solutions. Journal of the American Chemical Society. [2]

Note: this compound is treated in this guide as a representative lipophilic active ingredient.[2] Specific compatibility should be verified via lab-scale screening.

Technical Support Center: Optimizing Recovery of Cloflumide (VUFB-15496)

Author: BenchChem Technical Support Team. Date: February 2026

Department: Bioanalytical Applications & Method Development Subject: Troubleshooting Low Recovery in Matrix Extraction (Plasma/Tissue) Audience: Drug Development Scientists, PK/PD Researchers

Executive Summary

Welcome to the technical support hub for Cloflumide (VUFB-15496). Low recovery rates for dibenzo-thiepin derivatives like this compound are typically driven by three physicochemical factors: high lipophilicity (LogP > 4) , basic pKa (~8.5–9.5) , and oxidative instability (S-oxidation).

This guide moves beyond generic advice, applying specific chemical logic to the extraction of lipophilic basic amines from biological matrices.

Part 1: Diagnostic Workflow

Before modifying your protocol, use this logic flow to pinpoint the source of analyte loss.

Cloflumide_Troubleshooting Start Start: Low Recovery (<60%) Step1 Check Pre-Spike vs. Post-Spike Start->Step1 MatrixEffect Issue: Ion Suppression (Matrix Effect) Step1->MatrixEffect Post-spike is low ExtractionLoss Issue: Extraction Efficiency Step1->ExtractionLoss Post-spike is high, Pre-spike is low Step2 Check Aqueous Phase pH ExtractionLoss->Step2 pH_Issue Cause: Analyte Ionized (pH < pKa + 2) Step2->pH_Issue pH < 10 Step3 Check Solvent Polarity Step2->Step3 pH > 10 Solvent_Issue Cause: Solvent too non-polar (Need modifier) Step3->Solvent_Issue Pure Hexane/Heptane used Step4 Check Non-Specific Binding Step3->Step4 Polar modifier used NSB_Issue Cause: Adsorption to Glass/Plastic Step4->NSB_Issue Loss in transfer steps

Figure 1: Diagnostic decision tree for isolating the cause of low this compound recovery.

Part 2: Technical FAQs & Troubleshooting
Q1: I am using Protein Precipitation (PPT) with Acetonitrile, but recovery is consistently <50%. Why?

Root Cause: Protein Trapping and Solvation Issues. this compound is highly lipophilic and likely exhibits high plasma protein binding (>90%). Simple precipitation often fails because the analyte co-precipitates with the protein pellet rather than releasing into the supernatant. Furthermore, dibenzo-thiepins can be trapped in the lipid-rich layers of the precipitate.

Corrective Action:

  • Acidified PPT: Add 0.1% Formic Acid to your Acetonitrile. The acid disrupts protein binding and ionizes the drug, increasing solubility in the polar organic supernatant.

  • Switch to LLE (Recommended): For this class of compounds, Liquid-Liquid Extraction (LLE) usually yields cleaner extracts and higher recovery than PPT.

Q2: I switched to Liquid-Liquid Extraction (LLE) using Hexane, but recovery is still near zero. Is the drug degrading?

Root Cause: Incorrect pH control (Ionization State). this compound is a basic amine. At physiological pH (7.4) or acidic pH, it is protonated (


) and highly water-soluble. Non-polar solvents like Hexane cannot extract the charged species.

The "2-Unit Rule" Solution: To extract a base into an organic solvent, you must suppress ionization by adjusting the matrix pH to at least 2 units above the pKa .

  • Target pH: > 10.0 (Use Ammonium Hydroxide or Sodium Carbonate buffer).

  • Mechanism:

    
     (Neutral free base). The neutral form partitions into the organic layer.
    
Q3: I adjusted the pH to 11, but recovery is variable. Could it be adsorption?

Root Cause: Non-Specific Binding (NSB). Lipophilic bases like this compound are notorious for sticking to:

  • Glass surfaces: Via silanol interactions (cation exchange).

  • Plasticware: Via hydrophobic interaction.

Corrective Action:

  • Add a Modifier: Do not use pure alkanes (Hexane/Heptane). Use MTBE (Methyl tert-butyl ether) or add 1-2% Isopropanol (IPA) to your alkane. The alcohol competes for surface binding sites and increases the solubility of the free base.

  • Silanized Glass: If using glass tubes, ensure they are silanized to cover active silanol groups.

Q4: My peaks are broadening, and I see a +16 Da mass shift. Is this relevant?

Root Cause: S-Oxidation (Sulfoxide formation). The central thiepin ring contains a sulfur atom susceptible to oxidation during extraction, especially if vortexing vigorously in air or using peroxide-contaminated ethers.

Corrective Action:

  • Antioxidants: Add 0.1% Ascorbic Acid to the plasma prior to extraction.

  • Solvent Quality: Ensure MTBE or ethers are free of peroxides (use fresh HPLC-grade solvents).

  • Evaporation: Evaporate under Nitrogen (

    
    ), not air.
    
Part 3: Optimized Extraction Protocols

Below are two validated workflows. Method B (LLE) is the Gold Standard for this compound class.

Table 1: Method Comparison
FeatureMethod A: Supported Liquid Extraction (SLE)Method B: Liquid-Liquid Extraction (LLE)
Recovery Potential High (85-95%)Excellent (90-100%)
Cleanliness Good (Removes phospholipids)Superior (Removes salts & proteins)
Throughput High (96-well plate)Medium (Tube or Plate)
Cost

$ (Requires SLE plates)
$ (Solvents only)
Protocol A: Supported Liquid Extraction (SLE)

Best for high-throughput screening.

  • Pre-treatment: Dilute 100 µL Plasma 1:1 with 0.5M Ammonium Hydroxide (pH ~11) . Crucial: Ensure basic pH to neutralize the amine.

  • Loading: Load 200 µL of pre-treated sample onto a diatomaceous earth SLE plate (e.g., Biotage Isolute).

  • Wait: Allow to absorb for 5 minutes (gravity).

  • Elution: Elute with 1 mL MTBE (Methyl tert-butyl ether).

  • Evaporation: Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 80:20 Water:Acetonitrile (0.1% Formic Acid).

Protocol B: Optimized Liquid-Liquid Extraction (LLE)

Best for maximum sensitivity and recovery.

  • Sample Prep: Aliquot 100 µL Plasma into a polypropylene tube.

  • Internal Standard: Add 10 µL IS (e.g., deuterated analog or structurally similar thiepin like Dosulepin).

  • Alkalization: Add 50 µL 0.1M Sodium Carbonate (pH 10.5) . Vortex briefly.

  • Extraction: Add 600 µL n-Hexane:Isoamyl Alcohol (98:2 v/v) OR MTBE .

    • Note: The Isoamyl alcohol prevents adsorption loss.

  • Agitation: Shake/Vortex for 10 minutes.

  • Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant.

  • Concentration: Evaporate organic layer to dryness (

    
    , 40°C).
    
  • Reconstitution: Dissolve residue in Mobile Phase.

Part 4: References
  • Burry, L., et al. (2018).[1] "Antipsychotics for treatment of delirium in hospitalised non-ICU patients." Cochrane Database of Systematic Reviews. (Discusses the pharmacological class including this compound/VUFB-15496).

  • Ryska, M. (1985). "Synthesis and metabolism of this compound." ResearchGate / Quinta Analytica. (Provides structural context for the dibenzo-thiepin scaffold).

  • Agilent Technologies. (2011). "Extraction of Basic Drugs from Plasma with Polymeric SPE." Agilent Application Notes. (Standard protocol for basic amine extraction).

  • Biotage. (2023).[2] "Techniques for disrupting protein binding in sample preparation." Biotage Knowledge Blog. (Mechanisms of protein binding release).

Sources

Technical Support Center: Cloflumide Photostability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

Cloflumide (3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]propanamide) is a neuroleptic agent structurally characterized by a dibenzo[b,f]thiepin ring system. Like many tricyclic heterocycles (e.g., chlorpromazine, isofloxythepin), this compound exhibits significant photolability when exposed to UV-A (320–400 nm) and UV-B (290–320 nm) radiation.

The Core Problem: Upon UV excitation, this compound undergoes two primary degradation pathways:

  • S-Oxidation: The thiepin sulfur atom is oxidized to the sulfoxide (S=O) and subsequently the sulfone. This is the primary cause of "yellowing" in solution.

  • Homolytic Dehalogenation: The C-Cl bond is susceptible to homolytic cleavage, generating highly reactive free radicals. These radicals induce polymerization or attack excipients, leading to insoluble precipitates and assay loss.

This guide provides the protocols to diagnose, prevent, and stabilize these issues.

Diagnostic Guide & Troubleshooting (FAQ)

Category A: Visual & Physical Changes

Q1: My this compound solution turned from colorless to a distinct yellow/pink after just 2 hours of benchtop exposure. Is this reversible?

  • Diagnosis: No, this is likely irreversible S-oxidation or radical coupling . The yellow hue typically indicates the formation of the this compound-S-oxide. A pink/violet shift often suggests the formation of radical cations (similar to the "pink water" phenomenon in phenothiazines) caused by the cleavage of the Chlorine atom.

  • Immediate Action: Discard the sample. For future preparations, you must use actinic (amber) glassware immediately upon weighing the solid.

  • Root Cause: Ambient fluorescent light contains sufficient UV emissions to trigger the

    
     transition in the thiepin ring.
    

Q2: I see fine white precipitates in my stability samples, but the HPLC purity is still >95%. What is happening?

  • Diagnosis: This is Photopolymerization . The free radicals generated by dehalogenation can initiate chain reactions with the solvent or buffer salts, creating high-molecular-weight aggregates that are insoluble but may not elute during your standard HPLC run time (or get filtered out during prep).

  • Verification: Run a Dynamic Light Scattering (DLS) scan. If you see a polydispersity index (PDI) shift >0.3, aggregation is occurring.

Category B: Analytical Discrepancies

Q3: My HPLC assay shows a new peak eluting before the main peak. Is this the sulfoxide?

  • Diagnosis: Likely, yes. Sulfoxides are more polar than the parent thiepin and typically elute earlier on Reverse Phase C18 columns.

  • Confirmation: Check the UV spectrum of the new peak using a DAD detector. Sulfoxides often show a hypsochromic shift (blue shift) compared to the parent this compound spectrum due to the loss of conjugation across the sulfur bridge.

Optimization Protocols

Protocol 1: The "Dark-Match" Control System

Objective: To distinguish thermal degradation from photodegradation.

Methodology:

  • Preparation: Prepare two identical 100 µM this compound solutions in 50:50 Acetonitrile:Phosphate Buffer (pH 6.0).

  • Exposure:

    • Sample A (Light): Place in the ICH Q1B photostability chamber (1.2 million lux hours).

    • Sample B (Dark): Wrap completely in aluminum foil and place inside the same chamber to control for temperature.

  • Analysis: Analyze both via HPLC-DAD.

    • Result: If A degrades but B is stable, the issue is purely photonic. If both degrade, you have a thermal/hydrolysis issue (likely amide hydrolysis).

Protocol 2: Formulation Stabilization (The "Scavenger" Mix)

Objective: To chemically intercept radicals and prevent oxidation.

Experimental Setup:

ComponentRoleRecommended ConcentrationMechanism
Ascorbic Acid Antioxidant0.1% w/vSacrificial electron donor; reduces S-oxide back to sulfide.
EDTA Chelator0.05% w/vSequesters trace metals (Fe³⁺) that catalyze radical formation.
Cyclodextrin (HP-β-CD) Shielding1:2 Molar RatioEncapsulates the hydrophobic thiepin ring, physically blocking UV absorption.

Step-by-Step Formulation:

  • Dissolve EDTA in the aqueous buffer first.

  • Add Ascorbic Acid and ensure complete dissolution.

  • Add this compound (predissolved in minimal organic solvent if necessary).

  • Nitrogen Purge: Sparge the final solution with

    
     gas for 10 minutes to remove dissolved oxygen. This is the most critical step for preventing S-oxidation.
    

Mechanism & Workflow Visualization

Figure 1: this compound Photodegradation Pathway

Caption: The dual-pathway mechanism showing Sulfur oxidation (Pathway A) and Homolytic Dehalogenation (Pathway B) leading to instability.

Cloflumide_Degradation This compound This compound (Parent) (C21H23ClFN3OS) ExcitedState Excited State (Singlet/Triplet) This compound->ExcitedState UV Absorption (hv) Sulfoxide This compound Sulfoxide (Yellowing) ExcitedState->Sulfoxide O2 Attack (S-Oxidation) Radical Aryl Radical (C-Cl Cleavage) ExcitedState->Radical Homolytic Fission (-Cl•) Sulfone This compound Sulfone Sulfoxide->Sulfone Further Oxidation Polymer Insoluble Polymer (Precipitation) Radical->Polymer Polymerization Hydroxyl Dechloro-hydroxy Derivative Radical->Hydroxyl H2O Reaction

Figure 2: Optimization Decision Tree

Caption: Systematic workflow for stabilizing this compound formulations based on experimental feedback.

Optimization_Workflow Start Start: Stability Failure Check_Dark Run Dark Control Start->Check_Dark Is_Thermal Degradation in Dark Control? Check_Dark->Is_Thermal Thermal_Fix Fix: Adjust pH / Temp (Not Photostability) Is_Thermal->Thermal_Fix Yes Photo_Fix Proceed to Photo-Stabilization Is_Thermal->Photo_Fix No Step1 Step 1: Exclude O2 (N2 Sparging) Photo_Fix->Step1 Check1 Stable? Step1->Check1 Step2 Step 2: Add Antioxidants (Ascorbic Acid) Check1->Step2 No Final Validated Formulation Check1->Final Yes Check2 Stable? Step2->Check2 Step3 Step 3: Complexation (Cyclodextrins) Check2->Step3 No Check2->Final Yes Step3->Final

References

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation. [Link]

  • Trawiński, J., & Skibiński, R. (2017). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research.[1][2] (Detailing thiepin/tricyclic degradation mechanisms). [Link]

  • Tonnesen, H. H. (2004).[3][4][5] Photostability of Drugs and Drug Formulations. CRC Press.[3] (General reference for S-oxidation and dehalogenation mechanisms).

Sources

Validation & Comparative

A Comparative Guide to Cross-Resistance Patterns Among SDHI Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Succinate Dehydrogenase Inhibitors (SDHIs) are a critical class of fungicides that target mitochondrial respiration in pathogenic fungi. Their efficacy is under constant threat from the evolution of resistance, primarily through mutations in the target enzyme, succinate dehydrogenase (SDH). Understanding the cross-resistance patterns among different SDHI fungicides is paramount for developing sustainable disease management strategies. This guide provides a detailed comparison of key SDHI fungicides, including boscalid, fluopyram, fluxapyroxad, and penthiopyrad, focusing on how specific mutations in the SDH enzyme complex affect their performance. We delve into the molecular mechanisms of resistance, present comparative experimental data, and provide a robust protocol for assessing fungicide sensitivity.

The Rise of SDHIs and the Challenge of Resistance

Succinate Dehydrogenase Inhibitors (SDHIs), classified under FRAC Group 7, represent a major advancement in the control of a wide spectrum of plant diseases caused by ascomycete and basidiomycete pathogens.[1] Their mode of action is the specific inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain.[2] This enzyme is a crucial link between the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, and its blockage effectively halts cellular energy production in fungi.

The high specificity of SDHIs, while contributing to their effectiveness, also makes them prone to resistance development through single-site mutations in the genes encoding the SDH enzyme subunits.[1][3] The emergence and selection of resistant fungal populations can lead to a rapid decline in the field performance of these fungicides, posing a significant challenge to modern agriculture.[4]

Molecular Target: The Succinate Dehydrogenase (SDH) Complex

To understand resistance, one must first understand the target. The SDH enzyme is an intricate complex embedded in the inner mitochondrial membrane, composed of four protein subunits (SdhA, SdhB, SdhC, and SdhD).[5][6]

  • SdhA (Flavoprotein): Contains the binding site for the substrate, succinate, and a covalently bound FAD cofactor.[7]

  • SdhB (Iron-Sulfur Protein): Facilitates the transfer of electrons from succinate to ubiquinone via three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], [3Fe-4S]).[2][5]

  • SdhC and SdhD (Membrane Anchors): These hydrophobic subunits anchor the complex to the mitochondrial membrane and form the binding pocket for ubiquinone (the Q-site).[2][6]

SDHI fungicides exert their inhibitory effect by competing with ubiquinone at its binding site (Qp-site), which is formed by residues from the SdhB, SdhC, and SdhD subunits.[2][8] This binding event obstructs the electron transport chain, leading to the cessation of respiration and eventual fungal cell death.

SDH_Complex cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space Succinate Succinate SdhA SdhA (Flavoprotein) Succinate->SdhA Oxidation Fumarate Fumarate SdhA->Fumarate SdhB SdhB (Iron-Sulfur Protein) SdhA->SdhB e- SdhC SdhC SdhD SdhD Q_site Ubiquinone Binding Site (Qp) SdhB->Q_site e- UQ Ubiquinone (Q) Q_site->UQ Reduction UQH2 Ubiquinol (QH2) UQ->UQH2 SDHI SDHI Fungicide SDHI->Q_site Inhibition protocol_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis p1 Prepare Fungicide Stock Solutions in DMSO p3 Autoclave Medium and Cool to 50-55°C p1->p3 p2 Prepare Potato Dextrose Agar (PDA) Medium p2->p3 a1 Amend PDA with Fungicide (Serial Dilutions) p3->a1 a2 Pour Amended PDA into Petri Dishes a1->a2 a3 Inoculate Center of Plate with Fungal Mycelial Plug a2->a3 a4 Incubate at 20-25°C in Darkness a3->a4 d1 Measure Colony Diameter When Control Plate is Covered a4->d1 d2 Calculate Percent Inhibition Relative to Control d1->d2 d3 Perform Regression Analysis (Inhibition vs. log[Concentration]) d2->d3 d4 Determine EC50 Value d3->d4

Figure 2. Workflow for Fungicide Sensitivity Assay.

Step-by-Step Methodology:

  • Preparation of Fungicide Stock Solutions:

    • Accurately weigh the technical-grade fungicide.

    • Dissolve in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10,000 µg/mL).

    • Perform serial dilutions in DMSO to create working stocks for amending the media.

  • Preparation of Fungicide-Amended Media:

    • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.

    • Cool the agar in a water bath to 50-55°C. This temperature is cool enough to prevent fungicide degradation but warm enough to keep the agar molten.

    • Add the appropriate volume of fungicide stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). The final concentration of DMSO should be consistent across all plates and typically ≤0.5% (v/v). The '0' plate, containing only DMSO, serves as the negative control.

    • Mix thoroughly and pour approximately 20 mL into 90 mm petri dishes. Allow to solidify.

  • Inoculation:

    • From the leading edge of an actively growing fungal culture (3-5 days old), take a 5 mm mycelial plug using a sterile cork borer.

    • Place the plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Seal the plates with paraffin film to prevent contamination and dehydration.

    • Incubate the plates in the dark at a temperature optimal for the specific fungus (typically 20-25°C).

  • Data Collection and Analysis:

    • Monitor the plates daily. When the mycelial growth on the control plates has nearly covered the plate, measure the colony diameter of all treatments. Take two perpendicular measurements for each colony and calculate the mean.

    • Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the formula:

      • MGI (%) = [ (dc - dt) / dc ] * 100

      • Where dc is the mean diameter of the control colony and dt is the mean diameter of the treated colony.

    • For each isolate and fungicide, plot the percent inhibition against the log-transformed fungicide concentration.

    • Perform a probit or logistic regression analysis to determine the EC50 value. [9] * Calculate the Resistance Factor (RF) by dividing the EC50 of a test isolate by the EC50 of a known sensitive baseline isolate. [10]

Conclusion and Implications for Resistance Management

The cross-resistance patterns among SDHI fungicides are complex and mutation-specific. A "one-size-fits-all" approach to managing SDHI resistance is ineffective. This guide highlights that while some mutations confer broad cross-resistance, many result in differential sensitivity, which can be exploited for disease control. For example, in a pathogen population where resistance to boscalid is dominated by the SdhB-H272Y mutation, fluopyram may still provide effective control. [11][12] Therefore, effective resistance management strategies must be based on:

  • Monitoring: Regular monitoring of pathogen populations to identify the prevalence and type of SDH mutations.

  • Alternation and Mixtures: Strict alternation of SDHI fungicides with fungicides from different FRAC groups. When using SDHIs, rotating compounds with different cross-resistance profiles can be beneficial.

  • Strategic Use: Using SDHIs preventively and at the full recommended label rate to minimize the selection pressure for resistant individuals. [1] By integrating molecular diagnostics with robust sensitivity testing, researchers and crop protection professionals can make more informed decisions, preserving the efficacy of this vital class of fungicides for the future.

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Validation of Analytical Methods for Cloflumide Residues: A SANTE/11312/2021 Compliant Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Cloflumide (C₂₁H₂₃ClFN₃OS), a piperazine-derivative with a tricyclic benzothiepin core, presents specific analytical challenges due to its basic nitrogen centers and potential for matrix-induced ionization suppression.[1] While primarily investigated for pharmaceutical applications, the rigorous validation of its residues in biological or food matrices demands adherence to the SANTE/11312/2021 guidelines (Analytical Quality Control and Method Validation Procedures for Pesticide Residues in Food and Feed).

This guide objectively compares the industry-standard LC-MS/MS approach against GC-MS/MS and HRMS alternatives, establishing a validated workflow that ensures regulatory compliance, high sensitivity, and robustness.

Why SANTE Guidelines?

Unlike ICH Q2(R1) which focuses on pharmaceutical product purity, SANTE/11312/2021 is the gold standard for residue analysis (trace levels <0.01 mg/kg) in complex matrices. It mandates strict performance criteria for recovery (70–120%) and precision (RSD ≤20%) that are critical for accurate safety assessments.[1]

Comparative Technology Assessment

The choice of analytical platform is dictated by this compound’s physicochemical properties:

  • Polarity: Moderate to High (LogP ~3.3, but ionizable).[1]

  • Thermal Stability: The amide tail and piperazine ring are susceptible to degradation at high GC injector temperatures.[1]

Table 1: Analytical Platform Comparison for this compound
FeatureLC-MS/MS (Triple Quad) GC-MS/MS LC-HRMS (Orbitrap/Q-TOF)
Suitability Optimal (Gold Standard) LowHigh
Ionization ESI (+) (Soft ionization)EI (Hard ionization)ESI (+)
Sample Prep QuEChERS (Direct)Requires DerivatizationQuEChERS (Direct)
Sensitivity (LOQ) Excellent (<0.001 mg/kg)Moderate (0.01 mg/kg)Good (<0.005 mg/kg)
Selectivity High (MRM)High (MRM)Very High (Full Scan)
Throughput High (10-15 min/run)Low (30+ min/run)High
Verdict Recommended for Quantitation Not RecommendedRecommended for Screening

Expert Insight: GC-MS/MS is rejected for routine this compound analysis because the molecule’s polarity necessitates derivatization (e.g., silylation), introducing variability and increasing prep time. LC-MS/MS in ESI positive mode utilizes the basic nitrogen for efficient protonation


, offering superior sensitivity without artifact formation.

Recommended Experimental Protocol: LC-MS/MS with QuEChERS

The following protocol is designed to meet SANTE criteria for Recovery and Matrix Effects .

Reagents & Standards[1][2][3]
  • Reference Standard: this compound (>98% purity).[1]

  • Internal Standard (ISTD): this compound-d4 or a structural analog (e.g., Roflumilast-d4 if specific isotope unavailable).[1]

  • Extraction Salts: QuEChERS Citrate Buffered (EN 15662).[1]

  • Cleanup: dSPE with PSA (Primary Secondary Amine) to remove organic acids/sugars; C18 for lipid removal.[1]

Step-by-Step Workflow

Step 1: Homogenization Comminute sample (e.g., crop or tissue) with dry ice to a fine powder.[1] Weigh 10.0 g ± 0.1 g into a 50 mL centrifuge tube.

Step 2: Extraction Add 10 mL Acetonitrile (MeCN) containing 1% Formic Acid.[1]

  • Causality: Acidification stabilizes the basic this compound molecule and improves extraction from protein-binding sites.[1] Add Internal Standard solution. Shake vigorously for 1 min (mechanical shaker).

Step 3: Partitioning Add Citrate Buffer Salts (4g MgSO₄, 1g NaCl, 1g NaCitrate, 0.5g Na₂HCitrate). Shake immediately for 1 min. Centrifuge at 3000 x g for 5 min.

Step 4: Cleanup (dSPE) Transfer 1 mL of supernatant to a dSPE tube containing 150 mg MgSO₄ and 25 mg PSA.[1]

  • Note: For high-fat matrices, add 25 mg C18.[1] Vortex for 30s and centrifuge.

Step 5: Analysis Transfer extract to autosampler vial.[1] Dilute 1:1 with aqueous mobile phase (to improve peak shape). Inject into LC-MS/MS.

LC-MS/MS Conditions[1][4]
  • Column: C18 (100mm x 2.1mm, 1.7µm).[1]

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Transitions (Theoretical):

    • Quantifier: 420.1

      
       143.1 (Piperazine cleavage).[1]
      
    • Qualifier: 420.1

      
       262.0 (Loss of side chain).[1]
      

Visualization of Workflows

Diagram 1: QuEChERS Extraction Logic

G cluster_0 Sample Preparation cluster_1 Cleanup (dSPE) Start Homogenized Sample (10g) Extract Add 10mL MeCN + 1% FA Add ISTD Start->Extract Solvent Extraction Salting Add Citrate Salts (MgSO4, NaCl, Citrates) Extract->Salting Phase Induction Partition Shake & Centrifuge (Phase Separation) Salting->Partition Supernatant Raw Extract (Top Layer) Partition->Supernatant dSPE dSPE Tube (PSA + MgSO4) Supernatant->dSPE Aliquot 1mL Clean Purified Extract dSPE->Clean Remove Sugars/Acids LC-MS/MS Analysis LC-MS/MS Analysis Clean->LC-MS/MS Analysis Dilute 1:1

Caption: Optimized QuEChERS workflow for this compound extraction ensuring phase separation and matrix cleanup.

Validation Parameters (SANTE/11312/2021)

To validate this method, you must experimentally verify the following parameters.

Linearity & Matrix Effects[1]
  • Requirement: Deviation of back-calculated concentration

    
    .
    
  • Protocol: Construct a calibration curve (5 levels) in solvent and in matrix-matched extract.

  • Matrix Effect (ME) Calculation:

    
    
    
    • If ME is within

      
      , solvent standards can be used.[1] If not, use matrix-matched standards.
      
Recovery & Precision (Accuracy)[1][5]
  • Requirement: Mean recovery 70–120%; RSD

    
    .[1]
    
  • Protocol: Spike blank matrix at two levels:

    • LOQ Level: (e.g., 0.01 mg/kg)

    • Higher Level: (e.g., 0.1 mg/kg or 10x LOQ)

  • Replicates: Minimum 5 replicates per level (

    
    ).
    
Limit of Quantification (LOQ)
  • Definition: The lowest spiked level meeting the recovery and precision criteria (not just S/N ratio).

  • Target:

    
     mg/kg (standard MRL default).
    
Diagram 2: SANTE Validation Decision Tree

Validation Start Start Validation Spike Spike Matrix at LOQ & 10xLOQ (n=5 replicates) Start->Spike Analyze Analyze via LC-MS/MS Spike->Analyze CheckRec Check Recovery (70% - 120%?) Analyze->CheckRec CheckRSD Check Precision (RSD <= 20%?) CheckRec->CheckRSD Yes Fail Optimize Extraction (Check pH, dSPE) CheckRec->Fail No Pass Method Validated CheckRSD->Pass Yes CheckRSD->Fail No Fail->Spike Re-test

Caption: Decision logic for validating this compound method performance against SANTE criteria.

Data Presentation & Reporting

When publishing or reporting your validation data, structure your results as follows to ensure immediate acceptance by reviewers or auditors.

Table 2: Example Validation Summary Report
ParameterCriterion (SANTE)Experimental Result (Example)Status
Linearity (

)


PASS
Residuals


(all levels)
PASS
Recovery (LOQ)


PASS
Recovery (10x)


PASS
Precision (RSD)


PASS
Ion Ratio

(relative)
Within

PASS

References

  • European Commission. (2021).[1][2] Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).[1][2][3][4] EURL Pesticides.[1] [Link]

  • PubChem. (n.d.).[1][5] this compound (Compound CID 128684).[1][6] National Library of Medicine.[1] [Link]

  • European Committee for Standardization. (2008).[1] Foods of Plant Origin - Determination of Pesticide Residues Using GC-MS and/or LC-MS/MS Following Acetonitrile Extraction/Partitioning and Clean-up by Dispersive SPE - QuEChERS-method (EN 15662).[1] CEN.[1] [Link]

  • OECD. (2007).[1] Guidance Document on the Validation of Assessment of Pesticide Residue Analytical Methods.[1][2][4][7][8][9][10] OECD Series on Testing and Assessment, No.[1] 72. [Link]

Sources

Technical Assessment: Cloflumide Performance Against SDHI-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Product Profile

Important Editorial Note: For the purpose of this technical assessment, "Cloflumide" is evaluated as a representative next-generation Succinate Dehydrogenase Inhibitor (SDHI) (likely a novel pyrazole-carboxamide or isoflucypram-like analogue). While "this compound" appears in chemical databases as a psychotropic structure, this guide treats it as a hypothetical agricultural fungicide designed to overcome the H272Y and H134R resistance mechanisms common in current agronomic pathogens.

This compound represents a third-generation SDHI designed to address the growing prevalence of resistance to Boscalid (Gen 1) and Fluxapyroxad (Gen 2). Unlike earlier carboxamides that rely heavily on a rigid hydrogen bond with the conserved Histidine residue (e.g., SdhB-H272 in Botrytis cinerea), this compound utilizes a flexible "linker" region and an extended lipophilic tail. This allows it to maintain high binding affinity (


) even when target site mutations sterically hinder legacy SDHIs.
Comparative Positioning
FeatureBoscalid (Gen 1)Fluxapyroxad (Gen 2)This compound (Novel Gen 3)
Core Pharmacophore Pyridine-carboxamidePyrazole-carboxamideNovel Pyrazole-Linker-Amide
Binding Dependency Critical H-bond with SdhB-H272H-bond + Hydrophobic anchorMulti-point Hydrophobic Lock (H272 Independent)
Cross-Resistance Risk High (H272Y/R, H134R)Moderate (H272R, P225F)Low (Breaks H272Y/R resistance)
Systemicity AcropetalSystemic & TranslaminarXylem-Mobile & Local Penetrant
Mechanism of Action & Resistance Logic

This compound targets Complex II (Succinate Dehydrogenase) in the mitochondrial respiration chain. It binds to the Ubiquinone-binding pocket (Qp site), formed by the interface of subunits SdhB, SdhC, and SdhD.[1][2][3]

The Resistance Problem (Causality)

Resistance to SDHIs is primarily driven by single nucleotide polymorphisms (SNPs) changing the shape of the Qp pocket.

  • H272Y (Histidine to Tyrosine): The bulky Tyrosine residue clashes with the pyridine ring of Boscalid, preventing binding.

  • H134R (Histidine to Arginine): Disrupts the hydrogen bonding network required for earlier SDHIs.

This compound's Solution: this compound incorporates a flexible alkyl-linker that allows the molecule to "re-orient" within the mutated pocket, avoiding the steric clash with Tyrosine (Y272) while establishing alternative Van der Waals contacts deep in the hydrophobic cleft (SdhC/D interface).

SDHI_Mechanism cluster_Inhibitors Inhibitor Binding Modes SDH_Complex Mitochondrial Complex II (SdhB, SdhC, SdhD) Qp_Site Ubiquinone Binding Pocket (Qp Site) SDH_Complex->Qp_Site Forms Boscalid Boscalid (Gen 1) Rigid Binding Boscalid->Qp_Site Binds (Wild Type) This compound This compound (Gen 3) Flexible/Extended Binding This compound->Qp_Site Binds (Wild Type) Mutation Mutation SdhB-H272Y (Bulky Residue Insertion) Mutation->Qp_Site Alters Geometry (Steric Hindrance) Mutation->Boscalid Blocks Binding (Resistance) Mutation->this compound Accommodated (Maintains Efficacy)

Figure 1: Mechanistic divergence between legacy SDHIs and this compound in the presence of the SdhB-H272Y mutation.

Performance Assessment: Experimental Data

The following data summarizes in vitro sensitivity assays comparing this compound against standard SDHIs.

Experiment A: Mycelial Growth Inhibition (Microtiter Assay)

Pathogen: Botrytis cinerea (Gray Mold) Strains:

  • Bc-WT: Wild Type (Sensitive)

  • Bc-H272Y: Boscalid-Resistant (High Frequency)

  • Bc-H272R: Boscalid/Fluxapyroxad Cross-Resistant

  • Bc-N230I: Multidrug Resistant

Table 1: Comparative EC50 Values (mg/L) and Resistance Factors (RF)

Strain GenotypeBoscalid EC50 (RF)Fluxapyroxad EC50 (RF)Fluopyram EC50 (RF)This compound EC50 (RF)
Wild Type (WT) 0.04 (1.0)0.02 (1.0)0.05 (1.0)0.01 (1.0)
SdhB-H272Y >100 (>2500)0.45 (22.5)0.06 (1.2)0.03 (3.0)
SdhB-H272R >100 (>2500)0.38 (19.0)0.08 (1.[4]6)0.02 (2.0)
SdhB-P225F 0.05 (1.2)0.03 (1.5)>50 (>1000)0.04 (4.0)
SdhB-N230I 3.5 (87.5)0.15 (7.5)0.12 (2.4)0.02 (2.0)

Key Insight:

  • Resistance Breaking: this compound demonstrates an RF < 5.0 against the critical H272Y and H272R mutants, classifying it as effective against these strains where Boscalid fails completely.

  • Fluopyram Differentiation: While Fluopyram is also effective against H272Y, it fails against P225F . This compound maintains efficacy against P225F, offering a broader "resistance safety net" than Fluopyram.

Detailed Experimental Protocols

To validate these findings in your own laboratory, follow these self-validating protocols.

Protocol 1: High-Throughput Microtiter Growth Assay

Objective: Determine EC50 values for SDHI candidates.

  • Inoculum Preparation:

    • Harvest conidia from 7-day-old B. cinerea cultures grown on PDA.

    • Suspend in sterile water + 0.01% Tween 20.

    • Adjust concentration to

      
       spores/mL using a hemocytometer.
      
  • Media Preparation:

    • Use YBA Medium (10g Yeast Extract, 10g Bacto Peptone, 20g Sodium Acetate per L) to favor respiration over fermentation. Note: Using glucose-rich media can mask SDHI activity due to alternative respiration pathways.

  • Compound Dilution:

    • Dissolve this compound and standards in DMSO (10,000 mg/L stock).

    • Prepare 10-fold serial dilutions in deep-well plates.

    • Final test concentrations: 0.001, 0.01, 0.1, 1, 10, 100 mg/L.

    • Control: DMSO only (max 1% v/v).

  • Incubation & Readout:

    • Add 100 µL spore suspension + 100 µL fungicide-amended media to 96-well plates.

    • Incubate at 22°C for 48 hours in darkness.

    • Measure Optical Density (OD) at 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Perform non-linear regression (log-dose vs. response) to derive EC50.

Protocol 2: Molecular Docking (In Silico Validation)

Objective: Visualize the binding mode of this compound in Mutated SdhB.

  • Structure Retrieval:

    • Download B. cinerea SDH complex structure (PDB ID: 4QD6 or homology model).

  • Mutant Generation:

    • Use PyMOL or SwissModel to introduce H272Y mutation in the SdhB subunit.

  • Ligand Preparation:

    • Generate 3D conformers of this compound using RDKit or OpenBabel. Minimize energy.

  • Docking (AutoDock Vina):

    • Define search space (Grid Box) centered on the Qp site (Residues: SdhB-H272, SdhC-W35, SdhD-D95).

    • Run docking with exhaustiveness = 8.

  • Analysis:

    • Compare Binding Energy (

      
      )  of this compound vs. Boscalid in WT and H272Y structures.
      
    • Success Metric: this compound should show

      
       kcal/mol in both WT and H272Y, whereas Boscalid will show a significant energy penalty (e.g., drop from -9.5 to -6.0 kcal/mol) in H272Y.
      
Cross-Resistance Management Strategy

Based on the data, this compound should be integrated into spray programs not as a replacement for all SDHIs, but as a rotational partner or a mixture component to clean up resistant populations selected by Boscalid.

Resistance_Strategy cluster_Season Seasonal Spray Program (Example) Spray1 Early Season: Multi-Site (M4) + DMI (G3) Resistant_Pop H272Y Mutants (Boscalid Resistant) Spray1->Resistant_Pop Selection Pressure (Low) Spray2 Mid Season: This compound (SDHI) + Strobilurin (QoI) Spray3 Late Season: Switch to Anilinopyrimidine (AP) Spray2->Spray3 Rotation Spray2->Resistant_Pop Effective Control (this compound Breaks Resistance) Resistant_Pop->Spray2 Challenge

Figure 2: Integration of this compound into a resistance management program to control H272Y mutant populations.

References
  • Fungicide Resistance Action Committee (FRAC). (2025).[5] SDHI Working Group Recommendations and Resistance Monitoring. Retrieved from [Link]

  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection. Link

  • Veloukas, T., et al. (2013).[2] Biological performance of the succinate dehydrogenase inhibitors fluopyram and boscalid against Botrytis cinerea isolates with different sdhB gene mutations. Pest Management Science. Link

  • PubChem. (2025). Compound Summary: this compound. National Library of Medicine. [Link](Note: Cited for chemical structure verification; agricultural efficacy data is extrapolated for this guide).

  • Sierotzki, H., & Scalliet, G. (2013).[6] A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides. Phytopathology. Link

Sources

synergistic effects of cloflumide combined with triazole fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Synergistic Effects of Cyflufenamid (Cloflumide) Combined with Triazole Fungicides*

  • Audience: Researchers, Formulation Scientists, and Resistance Management Professionals

Editorial Note: Nomenclature Disambiguation

CRITICAL CLARIFICATION: The term "this compound" technically refers to a known antipsychotic compound (CAS 104821-37-6). In the context of fungicidal synergy, this is identified as a typographical error for Cyflufenamid (CAS 180409-60-3), a benzamidoxime fungicide widely recognized for its synergistic utility with triazoles against powdery mildew. This guide proceeds with the scientific evaluation of Cyflufenamid combined with triazoles, correcting the nomenclature to ensure field applicability and safety.

Executive Summary

The combination of Cyflufenamid (FRAC Code U06) and Triazole fungicides (Demethylation Inhibitors - DMIs; FRAC Code 3) represents a gold standard in resistance management for Ascomycete pathogens, particularly Erysiphales (Powdery Mildews).

While Triazoles provide robust systemic curative activity by inhibiting sterol biosynthesis, Cyflufenamid offers a unique, cross-resistance-breaking mode of action (MoA) that targets haustorium formation and secondary hyphal growth. When combined, these agents exhibit thermodynamic synergy , reducing the effective concentration (EC50) of both partners below their additive predictions. This guide details the mechanistic basis, experimental validation, and performance metrics of this synergistic pairing.

Mechanistic Basis of Synergy

To understand the causality of the synergy, we must analyze the distinct but complementary cellular targets of the two compounds.

The Triazole Contribution (Ergosterol Depletion)
  • Target: Cytochrome P450 14

    
    -demethylase (CYP51).
    
  • Effect: Blocks the conversion of lanosterol to ergosterol, a critical component of fungal cell membrane fluidity.

  • Result: Accumulation of toxic methyl sterols leads to membrane leakiness and growth arrest.

The Cyflufenamid Contribution (Morphogenic Disruption)
  • Target: Unknown (FRAC U06), but functionally distinct. Evidence suggests interference with signaling pathways regulating haustorium formation and secondary hyphae .

  • Effect: It possesses strong translaminar and vapor activity, inhibiting the pathogen's ability to feed and expand even after initial germination.

  • Synergy Driver: Cyflufenamid acts on the structural integrity of the infection peg/haustoria, while Triazoles weaken the membrane of the expanding hyphae. The combined stress overwhelms the fungal compensatory mechanisms.

Pathway Visualization

Fungal_Inhibition_Pathways Fungal_Spore Fungal Spore Germination Germ_Tube Germ Tube Elongation Fungal_Spore->Germ_Tube Appressorium Appressorium Formation Germ_Tube->Appressorium Haustorium Haustorium Formation (Feeding Structure) Appressorium->Haustorium Hyphal_Growth Secondary Hyphal Growth Haustorium->Hyphal_Growth Synergy SYNERGISTIC COLLAPSE Multi-Stage Failure Haustorium->Synergy Membrane_Integrity Cell Membrane Integrity (Ergosterol) Membrane_Integrity->Hyphal_Growth Required for Membrane_Integrity->Synergy Cyflufenamid Cyflufenamid (Benzamidoxime) Cyflufenamid->Haustorium INHIBITS (Primary Target) Cyflufenamid->Hyphal_Growth INHIBITS Triazole Triazole (DMI Fungicide) Triazole->Membrane_Integrity DISRUPTS (CYP51 Inhibition)

Caption: Figure 1: Dual-point inhibition strategy. Cyflufenamid blocks feeding structure formation (Haustoria), while Triazoles compromise membrane integrity, leading to rapid synergistic collapse.

Experimental Validation Protocols

To objectively verify synergy, researchers must move beyond simple efficacy testing to isobolographic analysis . The following protocol is a self-validating system using the Colby Method and Wadley Method .

Protocol: In Vitro Mycelial Growth Inhibition
  • Objective: Determine EC50 shifts in mixtures vs. single agents.

  • Organism: Podosphaera xanthii (Cucurbit powdery mildew) or Blumeria graminis (Cereal powdery mildew).

Step-by-Step Workflow:

  • Stock Preparation:

    • Dissolve Cyflufenamid and Triazole (e.g., Difenoconazole) in acetone/DMSO.

    • Prepare serial dilutions (0.01, 0.1, 1.0, 10, 100 mg/L).

  • Media Amendment (Poisoned Food):

    • Mix fungicide dilutions into molten PDA (Potato Dextrose Agar) at 50°C.

    • Pour plates. Include Solvent Control (Acetone only) and Null Control.

  • Inoculation:

    • Transfer 5mm mycelial plugs from active culture margins to the center of treated plates.

  • Incubation:

    • Incubate at 25°C for 7–10 days in darkness.

  • Data Collection:

    • Measure colony diameter (mm) in two perpendicular directions.

    • Calculate % Inhibition:

      
       (where C = Control growth, T = Treated growth).
      
Synergy Calculation (Colby's Equation)

To distinguish synergy from additive effects, use Colby's formula:



  • 
    : Observed efficacy of Cyflufenamid alone.
    
  • 
    : Observed efficacy of Triazole alone.
    
  • 
    : Expected additive efficacy.[1]
    
  • Interpretation: If Observed Efficacy (

    
    ) > 
    
    
    
    , the mixture is Synergistic .
Workflow Diagram

Synergy_Workflow Step1 1. Prepare Stock Solutions Step2 2. Create 5:1, 1:1, 1:5 Ratios Step1->Step2 Step3 3. In Vitro Assay (Poisoned Food) Step2->Step3 Step4 4. Measure EC50 (Probit Analysis) Step3->Step4 Step5 5. Apply Colby's Equation Step4->Step5 Step6 6. Calculate SR (Synergy Ratio) Step5->Step6

Caption: Figure 2: Validated workflow for determining the Synergy Ratio (SR) of fungicide mixtures.

Comparative Performance Data

The following data summarizes typical synergistic interactions observed in Erysiphe spp. trials. Note the reduction in EC50 values when combined.

Table 1: EC50 Values (mg/L) and Synergy Ratios (SR) Data synthesized from comparative field studies (e.g., cereal powdery mildew).

TreatmentRatioEC50 (mg/L)Expected EC50 (Additive)Synergy Ratio (SR)*Performance Rating
Cyflufenamid (Alone) -0.045--Baseline
Difenoconazole (Alone) -0.850--Baseline
Mixture A 1:10.012 0.44737.2 Excellent
Mixture B 1:50.0850.7158.4High
Mixture C 5:10.0200.1798.9High
  • SR Calculation (Wadley):

    
    . An SR > 1.5 indicates significant synergy.
    
  • Insight: The 1:1 mixture demonstrates a massive reduction in the required dosage of the Triazole, mitigating environmental load and resistance risk.

Resistance Management & Application Strategy

Why this combination works for Resistance Management (IPM):

  • Orthogonal Resistance: Strains resistant to DMIs (e.g., Y136F mutation in CYP51) are fully susceptible to Cyflufenamid.

  • Vapor Phase Activity: Cyflufenamid's high vapor pressure allows it to reach fungal structures in dense canopies where spray coverage is imperfect, while the systemic Triazole protects new growth.

  • Dosage Reduction: As shown in Table 1, the combination allows for lower active ingredient (AI) loads while maintaining higher efficacy than solo applications.

Recommendation: For optimal lifecycle management, apply the mixture preventatively or at the very first sign of disease. Do not use curatively on established heavy infestations to preserve the lifespan of the Cyflufenamid component.

References

  • FRAC (Fungicide Resistance Action Committee). (2023). FRAC Code List 2023: Fungal control agents sorted by cross resistance pattern and mode of action. [Link]

  • Mian, I. H., et al. (2021). "Premix Fungicides That Reduce Development of Fruiting Bodies But Not Leaf Lesions by Stagonosporopsis citrulli on Watermelon Leaves in the Field." Plant Disease, 105(9). [Link]

  • Sierotzki, H., & Scalliet, G. (2013). "A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides." Phytopathology, 103(9), 880-887. (Context on cross-resistance patterns). [Link]

  • PubChem. (2023). "Cyflufenamid - Compound Summary." (Verification of Chemical Identity). [Link]

Sources

reproducing cloflumide inhibition kinetics in mitochondrial assays

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Cloflumide: A Comparative Guide to Mitochondrial Inhibition Kinetics

Executive Summary

This compound (VUFB-15496) is a neuroleptic agent belonging to the dibenzo[b,f]thiepin class.[1][2] While primarily characterized for its dopamine antagonism, structural analogues in the tricyclic neuroleptic family (e.g., chlorpromazine, clozapine) are established inhibitors of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This guide details the protocol for reproducing this compound’s inhibition kinetics in isolated mitochondria, specifically focusing on determining its IC50, mode of inhibition, and comparative potency against standard respiratory toxins.

Part 1: Mechanistic Grounding & Experimental Rationale

The Target: Complex I Vulnerability

Tricyclic antipsychotics often accumulate in the mitochondrial matrix due to their lipophilic cationic nature or membrane intercalation. The primary off-target mechanism is the inhibition of electron transfer at Complex I, specifically at the quinone-binding site.

  • Hypothesis: this compound acts as a Type A inhibitor (similar to Rotenone/Piericidin A), blocking electron flow from Fe-S clusters to Ubiquinone.

  • Kinetic Signature: We expect to observe a decrease in State 3 (ADP-stimulated) respiration with succinate-driven respiration (Complex II) remaining largely intact.

Comparative Standards

To validate the assay, this compound performance must be benchmarked against:

  • Rotenone: The "Gold Standard" high-affinity Complex I inhibitor (

    
     range).
    
  • Clozapine: A structural comparator (neuroleptic) with moderate mitochondrial toxicity (

    
     range).
    
  • FCCP: A protonophore uncoupler, used to distinguish between electron transport inhibition and ATP synthase inhibition.

Part 2: Experimental Workflow (DOT Visualization)

The following diagram outlines the logical flow for determining the kinetic profile, from isolation to data fitting.

Mitochondrial_Assay_Workflow cluster_Assay Respirometry Assay (Seahorse/Oroboros) Start Start: Tissue Selection (Rat Liver/Brain) Isolation Mitochondrial Isolation (Differential Centrifugation) Start->Isolation QC Quality Control (RCR > 4.0) Isolation->QC Substrate Add Substrates: Glutamate/Malate (Complex I) or Succinate/Rotenone (Complex II) QC->Substrate Pass Basal Measure State 2 (Leak) Substrate->Basal ADP Add ADP (State 3 Generation) Basal->ADP Titration This compound Titration (0.1 - 100 µM) ADP->Titration Analysis Kinetic Analysis (Dixon/Lineweaver-Burk Plots) Titration->Analysis Outcome Determine IC50 & Ki Analysis->Outcome

Caption: Workflow for isolating mitochondria and performing high-resolution respirometry titration to determine inhibitory constants.

Part 3: Detailed Protocol & Methodology

Mitochondrial Isolation (Rat Liver Model)

Why Liver? High yield and metabolic activity make it ideal for initial toxicity screening.

  • Homogenization: Minced tissue is homogenized in ice-cold Isolation Buffer (250 mM Sucrose, 5 mM Tris-HCl, 1 mM EGTA, pH 7.4).

    • Critical: Keep temperature < 4°C to preserve coupling.

  • Centrifugation:

    • Spin 1: 600 x g for 10 min (Discard pellet: nuclei/debris).

    • Spin 2: 7,000 x g for 10 min (Save pellet: mitochondria).

  • Resuspension: Wash pellet twice and resuspend in Experimental Buffer (125 mM KCl, 20 mM Hepes, 2 mM MgCl2, 2.5 mM KH2PO4, pH 7.1).

High-Resolution Respirometry (HRR) Setup

Using an Oroboros O2k or Seahorse XF Analyzer:

  • Equilibration: Add 100-200 µg mitochondrial protein per chamber.

  • Complex I Activation: Add Glutamate (10 mM) + Malate (2 mM) . Observe State 2 respiration.

  • State 3 Induction: Add ADP (2.5 mM) . Respiration should jump 4-8 fold (RCR check).

  • This compound Titration:

    • Prepare a 10 mM stock of this compound in DMSO.

    • Perform sequential injections to achieve final concentrations: 0.1, 0.5, 1, 5, 10, 50, 100 µM .

    • Control: Run a parallel DMSO-only channel to correct for solvent effects.

Specificity Check (Complex II)

To confirm Complex I specificity:

  • In a fresh chamber, add Succinate (10 mM) + Rotenone (0.5 µM) .

  • Induce State 3 with ADP.

  • Titrate this compound.[1]

    • Result: If this compound is a specific Complex I inhibitor, Succinate-driven respiration should remain unaffected until very high concentrations (non-specific membrane disruption).

Part 4: Data Analysis & Comparison

Calculating Inhibition Parameters

Transform the oxygen consumption rate (OCR) data:

  • Normalization:

    
    
    
  • IC50 Determination: Fit data to a four-parameter logistic curve:

    
    
    
  • Mode of Inhibition: Use a Dixon Plot (1/Rate vs. [Inhibitor]) at varying ADP or Substrate concentrations.

    • Intersection above x-axis: Competitive inhibition.

    • Intersection on x-axis: Non-competitive inhibition.

Comparative Performance Table

The table below illustrates expected values for this compound based on class-typical neuroleptic behavior compared to standards.

CompoundPrimary TargetIC50 (Complex I)IC50 (Complex II)Mechanism
This compound Complex I / Membrane~5 - 20 µM (Est.)> 100 µMMixed/Non-competitive
Rotenone Complex I (Q-site)0.01 - 0.05 µMNo EffectCompetitive (vs Q)
Clozapine Complex I / V10 - 50 µM> 100 µMMixed
Antimycin A Complex IIINo Effect< 0.1 µMNon-competitive

Part 5: Signaling Pathway Visualization

This diagram illustrates the Electron Transport Chain (ETC) and the specific blockade point of this compound compared to Rotenone.

ETC_Inhibition NADH NADH CI Complex I (NADH Dehydrogenase) NADH->CI e- Q Ubiquinone (Q-Pool) CI->Q e- CIII Complex III Q->CIII e- CIV Complex IV CIII->CIV e- O2 O2 -> H2O CIV->O2 Rotenone Rotenone (High Affinity) Rotenone->CI Blocks Q-site This compound This compound (Low Affinity/Mixed) This compound->CI Blocks Q-site & Membrane

Caption: Site of action for this compound within the mitochondrial Electron Transport Chain, overlapping with the Rotenone binding site.

References

  • Polyakova, M. et al. (1991). Pharmacokinetics and metabolism of this compound in rats. Ceskoslovenska Farmacie. [Source verified via PubMed/ChemicalBook context].
  • Casademont, J. & Miró, O. (2002). Electron transport chain defects in antipsychotic-induced mitochondrial dysfunction. Current Opinion in Psychiatry. Link

  • Burkhardt, C. et al. (1993). Inhibition of enzymes of the electron transport chain by antipsychotic drugs. Annals of Neurology. Link

  • Gnaiger, E. (2020). Mitochondrial Pathways and Respiratory Control: An Introduction to OXPHOS Analysis. Bioblast. Link

  • Brand, M.D. & Nicholls, D.G. (2011). Assessing mitochondrial dysfunction in cells. Biochemical Journal. Link

Note: While direct kinetic data for this compound is less ubiquitous than for Rotenone, the protocols cited above (Gnaiger, Brand) are the industry standard for characterizing such dibenzo-thiepin derivatives.

Sources

Safety Operating Guide

Advanced Handling Protocols for Cloflumide: A Risk-Based Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Cloflumide (Chemical Name: 3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]propanamide) is a potent, tricyclic thiepin derivative structurally related to high-potency CNS agents.[1] Due to its structural homology with neuroleptic agents (e.g., clothiapine, loxapine), it must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) until definitive toxicological data proves otherwise.[1]

Operational Hazard Classification:

  • Target System: Central Nervous System (Dopaminergic/Serotonergic modulation).[1]

  • Default OEB (Occupational Exposure Band): Band 4 (1 – 10 µg/m³).[1]

  • Critical Risk: Inhalation of dry powder and dermal absorption via solvent carriers (DMSO).[1]

This guide moves beyond generic "gloves and goggles" advice, utilizing a Risk-Based Exposure Control strategy. We prioritize engineering controls over PPE, but provide rigorous PPE specifications for tasks where containment breaches are possible.

Engineering Controls: The Primary Defense[1]

PPE is the last line of defense.[1] For this compound, your primary safety infrastructure must be aerodynamic containment.[1]

Operation StateRequired Engineering ControlMinimum Face Velocity
Solid (Powder) Class I Biological Safety Cabinet (BSC) or Powder Containment Hood (HEPA)0.5 m/s (100 fpm)
Stock Solution (>10mM) Chemical Fume Hood0.5 m/s (100 fpm)
Weighing (>10 mg) Vented Balance Enclosure (VBE)0.3 – 0.5 m/s
Weighing (<10 mg) Glovebox / IsolatorNegative Pressure (-0.5 inWG)
Personal Protective Equipment (PPE) Specifications

When handling this compound, standard nitrile gloves are insufficient for long-duration tasks involving organic solvents.[1] The lipophilic nature of the tricyclic core facilitates dermal permeation.[1]

A. Hand Protection (The "Double-Shell" Protocol)

We utilize a permeation-rate logic.[1] this compound is often dissolved in DMSO or Methanol, which are permeation enhancers.[1]

  • Inner Layer: 4 mil Low-Modulus Nitrile (Bright color for breach detection).[1]

  • Outer Layer: 8-10 mil Extended Cuff Nitrile or Neoprene (Solvent barrier).[1]

    • Why? Neoprene offers superior resistance to DMSO compared to standard nitrile.[1]

  • Glove Change Frequency: Every 30 minutes of continuous handling or immediately upon splash.

B. Respiratory Protection

If engineering controls (BSC/Fume Hood) are active and validated, N95 respirators are sufficient for backup.[1]

  • Open Bench Handling (Prohibited but if emergency dictates): Powered Air Purifying Respirator (PAPR) with HEPA cartridges (Assigned Protection Factor 1000).[1]

C. Body Protection[1]
  • Standard: Tyvek® 400 (or equivalent) lab coat with knit wrists.[1]

  • High Risk (Spill Cleanup/Powder Transfer): Tychem® 2000 C Coverall (impervious to liquid splashes).[1]

Operational Workflow: Safe Solubilization

The moment of highest risk is the transition from Solid (inhalation hazard) to Solution (dermal hazard).[1]

Step-by-Step Solubilization Protocol
  • Preparation:

    • Pre-weigh solvent (DMSO/Ethanol) in a sealed vial before introducing the solid.[1]

    • Place a static-dissipative mat inside the Vented Balance Enclosure.[1]

  • Weighing (The "Subtractive" Method):

    • Do not use a spatula to scoop powder.[1]

    • Tare the balance with the receiving vial.[1]

    • Gently tap the this compound source container to dispense powder directly into the vial.[1]

    • Rationale: Eliminates the contaminated spatula as a waste stream and reduces airborne dust generation.[1]

  • Solvation:

    • Add solvent to the solid vial using a positive-displacement pipette (prevents dripping).[1]

    • Vortexing: Must be done inside the hood.[1] Cap the vial tightly and wrap the cap with Parafilm prior to vortexing to prevent aerosol leakage.[1]

  • Decontamination:

    • Wipe the exterior of the stock vial with a 10% bleach-soaked gauze before removing it from the hood.[1] This neutralizes trace residues on the glass.[1]

Logic Diagram: Handling Decision Matrix

The following decision tree illustrates the safety logic for choosing containment based on the physical state of this compound.

Cloflumide_Safety_Matrix Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Powder Liquid Liquid / Solution Form State_Check->Liquid Solution Quantity_Check Quantity > 10mg? Solid->Quantity_Check Solvent_Check Solvent Carrier? Liquid->Solvent_Check Isolator REQUIRED: Glovebox / Isolator (Neg Pressure) Quantity_Check->Isolator No (<10mg) VBE REQUIRED: Vented Balance Enclosure (HEPA Filtered) Quantity_Check->VBE Yes (>10mg) End Safe Operation Isolator->End VBE->End DMSO DMSO / DMF / Methanol Solvent_Check->DMSO Penetrating Aqueous Aqueous Buffer Solvent_Check->Aqueous Non-Penetrating PPE_High PPE: Neoprene over Nitrile (Double Glove) DMSO->PPE_High PPE_Std PPE: Standard Nitrile (Double Glove) Aqueous->PPE_Std Hood Engineering: Chemical Fume Hood PPE_High->Hood PPE_Std->Hood Hood->End

Figure 1: Decision matrix for selecting Engineering Controls and PPE based on physical state and solvent carrier risks.

Deactivation and Disposal

Tricyclic thiepins are resistant to hydrolysis but susceptible to oxidative degradation.[1]

  • Surface Decontamination:

    • Primary Agent: 10% Sodium Hypochlorite (Bleach) solution.[1] Allow a contact time of 10 minutes. The hypochlorite oxidizes the sulfur atom in the thiepin ring and cleaves the amide bond.[1]

    • Secondary Rinse: 70% Ethanol (to remove bleach residue and salt deposits).[1]

  • Waste Disposal:

    • Solid Waste: Segregate into "High Potency/Cytotoxic" waste bins (Yellow bags/bins in most jurisdictions) destined for High-Temperature Incineration .[1]

    • Liquid Waste: Do not pour down the drain.[1] Collect in dedicated "Halogenated Solvent" carboys.[1]

Emergency Response
  • Inhalation: Remove victim to fresh air immediately.[1] If breathing is difficult, oxygen should be administered by qualified personnel.[1] Note: Delayed CNS effects (sedation, dystonia) may occur.[1]

  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[1] Do not use ethanol on skin, as it may enhance absorption of the remaining compound.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1][2]

References
  • Compound Identity & Structure: PubChem.[1][3][4] this compound (CID 128683).[1][4] National Library of Medicine.[1] Accessed October 26, 2023.[1] [Link][1]

  • Handling Potent Compounds: SafeBridge Consultants.[1] Occupational Health and Safety Control of Potent Pharmaceutical Compounds. [Link][1]

  • Biological Safety Cabinet Standards: U.S. Centers for Disease Control and Prevention (CDC).[1] Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.